5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLGQZRPWPKTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646844 | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-18-0 | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This 7-azaindole derivative is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to key biological molecules. This guide outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical characterization data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrrolo[2,3-b]pyridine scaffolds.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] The strategic placement of substituents on the 7-azaindole core can modulate its biological activity, making the development of efficient synthetic routes to novel derivatives a key focus in medicinal chemistry. This guide focuses on a specific derivative, this compound, providing a detailed methodology for its preparation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1000340-18-0 | [2][3] |
| Molecular Formula | C₈H₇ClN₂ | [2][3] |
| Molecular Weight | 166.61 g/mol | [2][3] |
| Appearance | Expected to be a solid | N/A |
| Purity | >95% (as commercially available) | [2] |
| Storage | Inert atmosphere, Room Temperature | [2][3] |
Synthetic Pathway
The synthesis of this compound can be approached through various strategies developed for 7-azaindole derivatives. A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The proposed synthetic route is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on established methodologies for related 7-azaindole syntheses.
4.1. Synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2-chloroacetamide (Intermediate C)
-
To a solution of 2-amino-5-chloro-6-methylpyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
4.2. Synthesis of this compound (Product E)
-
Dissolve the purified N-(5-chloro-6-methylpyridin-2-yl)-2-chloroacetamide (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as potassium tert-butoxide (2.0 eq), portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. The expected data is tabulated below.
5.1. Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrrole and pyridine ring protons, and the methyl group protons. Chemical shifts will be influenced by the chloro and methyl substituents. |
| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, with distinct chemical shifts for the aromatic and methyl carbons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ at m/z 167.03, consistent with the molecular formula C₈H₇ClN₂. The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should be observable. |
5.2. Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound. These are estimates based on data for similar structures and may vary depending on the solvent and instrument used.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH (pyrrole) | ~11.5 | br s |
| H-4 | ~7.8 | s |
| H-3 | ~7.5 | d |
| H-2 | ~6.5 | d |
| CH₃ | ~2.5 | s |
Characterization Workflow
A typical workflow for the characterization of the synthesized compound is depicted below.
Caption: General workflow for the characterization of synthesized compounds.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined synthetic strategy and detailed experimental protocols offer a practical starting point for researchers. The predicted characterization data serves as a valuable reference for confirming the successful synthesis of the target molecule. The methodologies and information presented here are intended to facilitate further research and development of novel 7-azaindole derivatives for various applications in drug discovery and materials science.
References
Physical and chemical properties of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-6-methyl-7-azaindole, is a substituted heterocyclic compound belonging to the pyrrolopyridine class. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic purine bases and interact with a wide array of biological targets, particularly protein kinases.[1][2] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[1][3][4] The presence of a chlorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic profile and target-binding affinity. This document provides a detailed overview of the known and predicted physical and chemical properties of this compound, along with relevant experimental protocols and its potential role in biological signaling pathways.
Physicochemical Properties
Direct experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, a summary of its basic identifiers and computationally predicted properties is presented in Table 1. For comparative purposes, the experimental properties of the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), are provided in Table 2. The introduction of a chloro and a methyl group is expected to increase the molecular weight and likely elevate the melting and boiling points compared to the parent scaffold. The chloro substitution is also anticipated to increase the compound's lipophilicity, potentially reducing its aqueous solubility.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000340-18-0 | [6] |
| Molecular Formula | C₈H₇ClN₂ | [6] |
| Molecular Weight | 166.61 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| XLogP3 | 2.3 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Topological Polar Surface Area | 28.7 Ų | [7] |
Table 2: Experimental Physical Properties of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
| Property | Value | Source |
| CAS Number | 271-63-6 | [8] |
| Molecular Formula | C₇H₆N₂ | [9] |
| Molecular Weight | 118.14 g/mol | [9] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 105-107 °C | [8] |
| Boiling Point | 270 °C | [8][9] |
| Solubility | Soluble in Chloroform, Methanol | [8] |
| pKa | 7.69 ± 0.20 (Predicted) | [8] |
Spectral Properties
Predicted 1H NMR (in CDCl₃):
-
NH (Pyrrole): A broad singlet expected in the region of δ 8.0-9.0 ppm.
-
Aromatic Protons (Pyrrole ring): Two doublets are expected in the aromatic region, likely between δ 6.5 and 7.5 ppm.
-
Aromatic Proton (Pyridine ring): One singlet is expected in the aromatic region, likely between δ 7.0 and 8.0 ppm.
-
Methyl Protons: A singlet corresponding to the methyl group is expected around δ 2.5 ppm.
Predicted 13C NMR (in CDCl₃):
-
Aromatic Carbons: Signals for the seven aromatic carbons of the pyrrolopyridine core are expected in the range of δ 100-150 ppm.
-
Methyl Carbon: A signal for the methyl carbon is anticipated around δ 15-25 ppm.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the electronic properties of the fused pyrrole and pyridine rings. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[10] The pyridine ring is electron-deficient and generally undergoes nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. The presence of the activating methyl group and the deactivating, ortho-para directing chloro group on the pyridine ring will influence its reactivity in substitution reactions. The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 7-azaindoles. A common and versatile approach is the Fischer indole synthesis.
Representative Synthetic Protocol (Fischer Indole Synthesis)
This protocol describes a general procedure that could be adapted for the synthesis of this compound.
Caption: A plausible two-step synthetic workflow for this compound.
Methodology:
-
Synthesis of (5-Chloro-6-methylpyridin-2-yl)hydrazine:
-
2-Amino-5-chloro-6-methylpyridine is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
The diazonium salt is then reduced in situ, typically with a reducing agent such as tin(II) chloride, to yield the desired (5-Chloro-6-methylpyridin-2-yl)hydrazine. The product can be isolated and purified by standard techniques like crystallization.
-
-
Fischer Indole Synthesis:
-
The synthesized (5-Chloro-6-methylpyridin-2-yl)hydrazine is condensed with a suitable ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation, or an appropriate aldehyde to introduce a substituent at the 2-position of the pyrrole ring) in a suitable solvent to form the corresponding hydrazone.
-
The resulting hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. The reaction is typically heated to promote the[11][11]-sigmatropic rearrangement and subsequent cyclization and aromatization to afford this compound.
-
The final product is isolated by neutralization of the reaction mixture, followed by extraction and purification using techniques such as column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1][3][4] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] This bidentate hydrogen bonding pattern mimics the interaction of the adenine moiety of ATP, making 7-azaindole derivatives effective ATP-competitive inhibitors.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of a wide range of kinases, including, but not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[3][12]
-
Janus Kinases (JAKs): JAKs are crucial in cytokine signaling pathways involved in inflammation and autoimmune diseases.[13][14]
-
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer.[4]
The specific biological activity of this compound has not been extensively characterized. However, based on the known activities of related compounds, it is plausible that this molecule could serve as a valuable fragment or lead compound in the design of inhibitors targeting various protein kinases. The chloro and methyl substituents would likely modulate the potency and selectivity profile against different kinases.
Representative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates the general mechanism by which a 7-azaindole derivative could inhibit a receptor tyrosine kinase signaling pathway, a common mechanism of action for this class of compounds.
Caption: Inhibition of a generic RTK signaling pathway by a 7-azaindole derivative.
Conclusion
This compound is a heterocyclic compound of significant interest to the medicinal chemistry community due to its core 7-azaindole scaffold, a known kinase inhibitor pharmacophore. While specific experimental data on its physical properties are limited, its chemical characteristics and plausible synthetic routes can be inferred from the extensive literature on related compounds. The strategic placement of the chloro and methyl groups offers opportunities for fine-tuning its biological activity and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to explore their full potential as therapeutic agents, particularly in the areas of oncology and immunology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]
- 10. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1000340-18-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in the development of kinase inhibitors. This document consolidates available data on the synthesis, physicochemical properties, and potential therapeutic applications of this specific derivative. Detailed experimental protocols, where available in the public domain, are presented, alongside a discussion of its role as a key intermediate in the synthesis of biologically active molecules. Furthermore, this guide illustrates the common signaling pathways targeted by pyrrolo[2,3-b]pyridine derivatives, providing context for its potential utility in drug discovery programs.
Chemical Identity and Physical Properties
This compound is a substituted 7-azaindole. While extensive experimental data for this specific compound is not widely published, its basic properties have been identified.
| Property | Value | Source |
| CAS Number | 1000340-18-0 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Molecular Weight | 166.61 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C2C(=N1)C=CN2)Cl | [2] |
| InChI Key | Not available in searched documents | |
| Appearance | Not available in searched documents | |
| Melting Point | Not available in searched documents | |
| Boiling Point | Not available in searched documents | |
| Solubility | Not available in searched documents | |
| Purity | Typically offered at ≥95% by commercial suppliers | [1] |
Note: The lack of publicly available, experimentally determined physical properties such as melting point, boiling point, and solubility highlights a gap in the current scientific literature for this specific compound.
Synthesis
The synthesis of this compound has been described in the patent literature, where it serves as a key intermediate. The primary route involves the cyclization of a substituted aminopyridine derivative.
General Synthetic Scheme
A plausible synthetic route, based on related compounds and patent descriptions, is outlined below. The synthesis of the analogous compound 6-Chloro-1H-pyrrolo[2,3-b]pyridine involves the cyclization of ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate with sodium hydroxide in methanol.[3] A similar strategy could be employed for the target molecule.
Experimental Workflow for a Related Compound (6-Chloro-1H-pyrrolo[2,3-b]pyridine)
References
Spectroscopic Profile of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Chloro-6-methyl-7-azaindole. Due to the limited availability of directly published experimental spectra for this specific molecule, this document leverages data from closely related analogs, primarily 5-chloro-7-azaindole, to provide a predictive and comparative analysis. This guide is intended to support research and development activities by offering a detailed look at the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside generalized experimental protocols.
Core Molecular Structure and Properties
This compound is a substituted 7-azaindole, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 166.61 g/mol | --INVALID-LINK-- |
| CAS Number | 1000340-18-0 | --INVALID-LINK-- |
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for IR and Raman spectroscopy are based on the experimental and theoretical studies of 5-chloro-7-azaindole, which provides a strong foundational model for the vibrational modes of the core heterocyclic structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H1 (NH) | 11.0 - 12.0 | C2 | ~125 |
| H2 | ~6.5 | C3 | ~100 |
| H3 | ~7.5 | C3a | ~148 |
| H4 | ~8.0 | C4 | ~145 |
| H7 (CH₃) | ~2.5 | C5 | ~120 |
| C6 | ~130 | ||
| C7 | ~115 | ||
| CH₃ | ~15-20 |
Source: Predicted values based on general principles and data from analogous structures.[1]
Table 2: Key IR and Raman Vibrational Frequencies (Based on 5-Chloro-7-azaindole)
The vibrational spectra of 5-chloro-7-azaindole are characterized by distinct bands corresponding to the stretching and bending modes of the pyrrolo[2,3-b]pyridine core and its substituents.[2] The introduction of a methyl group at the C6 position is expected to introduce additional C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3100 - 3000 | ν(NH) | N-H stretching in the pyrrole ring |
| 3000 - 2900 | ν(CH) | C-H stretching (aromatic and methyl) |
| 1600 - 1450 | ν(C=C), ν(C=N) | Aromatic ring stretching |
| 1450 - 1350 | δ(CH₃) | Methyl group bending |
| 1250 - 1150 | ν(C-N) | C-N stretching |
| 850 - 750 | γ(CH) | Out-of-plane C-H bending |
| 750 - 650 | ν(C-Cl) | C-Cl stretching |
Source: Adapted from experimental and DFT data for 5-chloro-7-azaindole.[2]
Table 3: Predicted Mass Spectrometry Fragmentation
Mass spectrometry of this compound is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.
| m/z | Ion | Description |
| 166/168 | [M]⁺ | Molecular ion |
| 151/153 | [M - CH₃]⁺ | Loss of a methyl radical |
| 131 | [M - Cl]⁺ | Loss of a chlorine radical |
| 125 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Source: Predicted fragmentation patterns based on the structure.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on methodologies reported for similar 7-azaindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: For solid-state analysis, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation:
-
FT-IR: Use a Fourier Transform Infrared spectrometer.
-
FT-Raman: Use a Fourier Transform Raman spectrometer, often with a near-infrared laser excitation (e.g., 1064 nm) to minimize fluorescence.
-
-
Data Acquisition:
-
Collect spectra over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
-
-
Data Analysis: Identify and assign the characteristic absorption/scattering bands based on comparison with literature data for similar functional groups and theoretical calculations.[2]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) can be used if the compound is introduced in solution.
-
Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay attention to the isotopic pattern for chlorine.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.
References
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and success in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and evolution of 7-azaindole derivatives, with a particular focus on their pivotal role as kinase inhibitors in oncology. We delve into the seminal discovery of Vemurafenib through fragment-based screening, detailing its mechanism of action and the crucial signaling pathways it modulates. Furthermore, this guide explores the expanding landscape of 7-azaindole-based inhibitors targeting other critical kinases such as PIM, FGFR, CDK9, and PI3K. Detailed experimental protocols for key assays, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this important chemical class.
A Serendipitous Discovery: The History of 7-Azaindole
The 7-azaindole nucleus, a bicyclic aromatic heterocycle, has a rich history, but its ascent to prominence in drug discovery is a more recent phenomenon. Initially explored for its interesting chemical properties, its structural similarity to the endogenous purine and indole scaffolds hinted at its potential for biological activity. Azaindoles are bioisosteres of both indole and purine systems, and the strategic placement of a nitrogen atom in the indole ring can modulate physicochemical properties, such as solubility and metabolic stability, while also offering unique hydrogen bonding capabilities.[1] This bioisosteric replacement has proven to be a successful strategy in drug design, allowing for the fine-tuning of a molecule's interaction with its biological target.[2]
The watershed moment for 7-azaindole in medicinal chemistry arrived with the advent of fragment-based drug discovery (FBDD). This technique involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[3][4] These fragments then serve as starting points for the rational design of more potent and selective lead compounds. It was through such a screening campaign that the 7-azaindole scaffold was identified as a promising "hinge-binder" for kinases.[5]
The Dawn of a New Era: Vemurafenib and the BRAF/MEK/ERK Pathway
The discovery of Vemurafenib (Zelboraf®) represents a landmark achievement in targeted cancer therapy and a prime example of the power of FBDD.[3][4] The development of Vemurafenib was spurred by the identification of the V600E mutation in the BRAF kinase, a key driver in a significant proportion of metastatic melanomas.[1][6]
Fragment-Based Discovery of Vemurafenib
The journey to Vemurafenib began with a high-throughput screening of a fragment library of over 20,000 low-molecular-weight compounds against multiple kinases.[7] This screen identified the 7-azaindole scaffold as a recurring hit, demonstrating its ability to bind to the ATP-binding site of various kinases.[8] Specifically, a 7-azaindole fragment was found to bind to the kinase PIM-1.[9] Through structure-guided optimization, this initial fragment was "grown" into a more potent and selective inhibitor.[9][10] This process involved iterative cycles of chemical synthesis, X-ray crystallography to visualize the binding mode, and biological testing to assess potency and selectivity.[9] The resulting lead compound, PLX4720, showed potent inhibition of the BRAF V600E mutant.[11] Further optimization to improve its pharmacokinetic properties led to the development of Vemurafenib (PLX4032).[1][6]
Mechanism of Action: Inhibiting the RAF/MEK/ERK Pathway
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[6] It functions by competing with ATP for binding to the kinase's active site.[12] The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[13][14] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[15] In cells with the BRAF V600E mutation, the kinase is constitutively active, leading to uncontrolled downstream signaling and cell proliferation.[1][6] Vemurafenib's binding to the mutated BRAF protein inhibits its activity, thereby blocking the phosphorylation of its downstream target, MEK.[12] This, in turn, prevents the activation of ERK, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[12]
Expanding Horizons: 7-Azaindole Derivatives Targeting Other Kinases
The success of Vemurafenib has spurred extensive research into 7-azaindole derivatives as inhibitors of other kinases implicated in various diseases.
PIM Kinase Inhibitors
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in many hematological and solid tumors.[16][] They play a crucial role in cell survival, proliferation, and apoptosis resistance.[16] Several 7-azaindole-based PIM kinase inhibitors have been developed, demonstrating the scaffold's ability to target this kinase family.[6][18]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and angiogenesis.[11][19] Aberrant FGFR signaling is implicated in various cancers. The 7-azaindole scaffold has been successfully employed to develop FGFR inhibitors. For instance, a benzyl-7-azaindole derivative showed an IC50 value of 1.9 μM for FGFR1.[11]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, is a key regulator of transcriptional elongation.[1] Its dysregulation is implicated in various cancers. The 7-azaindole scaffold has been utilized to develop potent and selective CDK9 inhibitors.[20][21]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, survival, and metabolism.[22][23] Hyperactivation of this pathway is a common feature in many cancers. A novel series of 7-azaindole derivatives has been discovered as potent PI3K inhibitors, demonstrating activity at both molecular and cellular levels.[24][25]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various kinase targets.
Table 1: Bioactivity of 7-Azaindole Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line/Assay | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | Biochemical Assay | [6][12] |
| Wild-Type BRAF | 100 | Biochemical Assay | [6][12] | |
| p-MEK Inhibition | 11 | Malme-3M cells | [12] | |
| PLX4720 | BRAF V600E | 13 | Biochemical Assay | [11] |
| Benzyl-7-azaindole | FGFR1 | 1900 | Biochemical Assay | [11] |
| Compound 8l | Haspin | 14 | Biochemical Assay | [21] |
| Compound 13 | PI3Kγ | 7 | Biochemical Assay | [26] |
| Compound 12 | PI3Kγ | 90 | Biochemical Assay | [26] |
| Compound 28 | PI3Kγ | 40 (cellular) | THP-1 cells | [26] |
Experimental Protocols
General Procedure for In Vitro Kinase Assays
The following provides a generalized workflow for assessing the inhibitory activity of 7-azaindole derivatives against a target kinase. Specific conditions, such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase.
5.1.1. BRAF V600E Kinase Inhibition Assay (Biochemical) [7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the isolated BRAF V600E enzyme.
-
Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated MEK1 substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (serially diluted in DMSO)
-
ATP
-
EDTA solution
-
Detection reagents (e.g., for HTRF or ELISA)
-
96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the test compound to the kinase assay buffer.
-
Add the BRAF V600E enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the MEK1 substrate and ATP (at a concentration near the Km for ATP).
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an EDTA solution.
-
Quantify the amount of phosphorylated MEK1 using a suitable detection method (e.g., HTRF or ELISA).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
5.1.2. CDK9/Cyclin T1 Kinase Assay [1][9]
-
Objective: To measure the activity of CDK9/Cyclin T1 and the inhibitory effect of test compounds.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK substrate peptide (e.g., CDK7/9tide)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound and the CDK9/Cyclin T1 enzyme.
-
Initiate the reaction by adding the substrate peptide and ATP.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence and calculate the IC50 value.
-
5.1.3. PI3K Lipid Kinase Activity Assay [3][26][27][28][29]
-
Objective: To measure the lipid kinase activity of PI3K and its inhibition by test compounds.
-
Materials:
-
Recombinant PI3K enzyme
-
Lipid substrate (e.g., PI(4,5)P2)
-
Kinase reaction buffer
-
Test compound (serially diluted in DMSO)
-
ATP (can be radiolabeled, e.g., [γ-32P]ATP, for certain detection methods)
-
Detection reagents (e.g., fluorescent PIP3 probe for fluorescence polarization, or methods for detecting radiolabeled PIP3)
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the PI3K enzyme, lipid substrate, and test compound in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction.
-
Quantify the amount of PIP3 produced using a suitable detection method (e.g., fluorescence polarization, radiometric assay).
-
Determine the IC50 value of the inhibitor.
-
Synthesis of 7-Azaindole Derivatives
While numerous synthetic routes to 7-azaindole and its derivatives have been reported, a common and versatile approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. The following is a representative, generalized scheme. Specific reaction conditions and reagents will vary depending on the desired substitution pattern.
General Synthesis of a 2-Substituted-7-Azaindole [22]
-
Step 1: Metalation of a 2-halopyridine derivative. A suitable 2-halopyridine (e.g., 2-fluoro-3-picoline) is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a reactive organolithium species.
-
Step 2: Condensation with a nitrile. The organolithium intermediate is then reacted with a nitrile (e.g., benzonitrile) to form a key intermediate.
-
Step 3: Cyclization. The intermediate undergoes an intramolecular cyclization, often referred to as a Chichibabin-type reaction, to form the 7-azaindole ring system.
Conclusion and Future Perspectives
The discovery and development of 7-azaindole derivatives, exemplified by the success of Vemurafenib, have profoundly impacted the field of medicinal chemistry, particularly in the realm of kinase inhibitors. The 7-azaindole scaffold's ability to act as a versatile hinge-binding motif, coupled with its favorable physicochemical properties, has established it as a truly privileged structure. The ongoing exploration of this scaffold against a widening array of kinase targets, as well as other protein families, promises to deliver a new generation of targeted therapies for a multitude of diseases. The continued application of advanced drug discovery techniques, such as FBDD and structure-based design, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon as they contribute to the exciting future of 7-azaindole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 25. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 27. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 29. sigmaaldrich.cn [sigmaaldrich.cn]
The Biological Frontier of Pyrrolo[2,3-b]pyridines: A Technical Guide to Their Diverse Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of substituted pyrrolo[2,3-b]pyridines, with a focus on their applications as kinase inhibitors, anticancer agents, and their emerging roles in other therapeutic areas. We will delve into their structure-activity relationships (SAR), detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways they influence.
Kinase Inhibitory Activity
Substituted pyrrolo[2,3-b]pyridines have emerged as a prominent class of kinase inhibitors, targeting a range of kinases implicated in cancer, inflammation, and neurodegenerative disorders.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune and inflammatory responses. Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Several pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
Table 1: JAK Inhibitory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cellular Assay/Cell Line | Reference |
| 31g | JAK1 | - | TGF-β-induced HSCs | [1] |
| 38a (S,S-enantiomer of 31g) | JAK1 | Potent | Selective over JAK2, JAK3, TYK2 | [1] |
| 14c | JAK3 | 5.1 | IL-2-stimulated T cell proliferation | [2] |
| 11c | JAK3 | 15 | - | [2] |
| 11d | JAK3 | 3.5 | - | [2] |
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
Cdc7 kinase is a key regulator of the initiation of DNA replication and is considered an attractive target for cancer therapy.
Table 2: Cdc7 Kinase Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
| 42 | Cdc7 | 7 | [3] |
B-RAF Inhibition
Mutations in the B-RAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma.
Table 3: V600E B-RAF Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 34e | V600E B-RAF | 0.085 | [4] |
| 35 | V600E B-RAF | 0.080 | [4] |
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, survival, and metastasis.
Table 4: c-Met Kinase Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
| 34 | c-Met | 1.68 | [5] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is implicated in the pathogenesis of various cancers.
Table 5: FGFR Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [6] |
| FGFR2 | 9 | [6] | |
| FGFR3 | 25 | [6] | |
| FGFR4 | 712 | [6] |
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key enzyme implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of tau protein.
Table 6: GSK-3β Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| S01 | GSK-3β | 0.35 ± 0.06 | [7] |
| 41 | GSK-3β | 0.22 | [8] |
| 46 | GSK-3β | 0.26 | [8] |
| 54 | GSK-3β | 0.24 | [8] |
Anticancer Activity
Beyond specific kinase inhibition, many substituted pyrrolo[2,3-b]pyridines exhibit broad antiproliferative activity against various cancer cell lines.
Table 7: Anticancer Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound(s) | Cancer Cell Lines | Activity Range (µM) | Reference |
| 5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, 7k | A549 (lung), HeLa (cervical), MDA-MB-231 (breast) | 0.12 - 9.84 | [9] |
| 3c, 3d, 3g, 3h, 3i, 4a, 4b, 4h | PC3 (prostate), Caco-2 (colorectal), HeLa (cervical) | Showed anti-proliferative activity | [10] |
Antimicrobial and Antiviral Activities
The pyrrolo[2,3-b]pyridine scaffold has also been explored for its potential in combating infectious diseases.
Antibacterial Activity
Certain derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.
Table 8: Antibacterial Activity of Selected Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound(s) | Bacterial Strains | Activity | Reference |
| 3a, 3g, 4a, 4h | E. coli, B. spizizenii | Showed inhibitory activity | [10] |
| 12 | E. coli, S. aureus | Most active compound | [11] |
Antiviral Activity
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated activity against gastroenteric viruses.
Table 9: Antiviral Activity of Selected Pyrrolopyrimidine Derivatives
| Compound(s) | Viruses | Activity | Reference |
| 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f | Rotavirus Wa strain, Coxsackievirus B4 | Significant antiviral activity | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrrolo[2,3-b]pyridines.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant kinase (e.g., JAK1, Cdc7, B-RAF)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay plate. Include no-compound (positive control) and no-enzyme (negative control) wells.
-
Kinase Reaction Mixture: Prepare a solution containing the kinase and its substrate in the kinase assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to the wells containing the test compounds. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
The biological effects of substituted pyrrolo[2,3-b]pyridines are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds.
Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-b]pyridines.
Caption: The FGFR signaling pathway and its inhibition.
Caption: The constitutively active B-RAF V600E signaling pathway in cancer.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of substituted pyrrolo[2,3-b]pyridines often involves the construction of the bicyclic core followed by functionalization at various positions. Common synthetic strategies include the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and multicomponent reactions.
The SAR of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the biological target. For kinase inhibitors, substitutions at the C4, C5, and N1 positions of the pyrrolo[2,3-b]pyridine ring are often crucial for achieving high potency and selectivity. For instance, in the case of JAK inhibitors, specific substitutions at the C4 and C5 positions have been shown to be critical for selective inhibition of JAK1 over other JAK isoforms.[1][13] For c-Met inhibitors, the introduction of a 1,2,3-triazole moiety has been a successful strategy.[5] The antiproliferative activity of these compounds is also influenced by the nature of the substituents, with electron-withdrawing groups sometimes enhancing activity.
Conclusion and Future Directions
Substituted pyrrolo[2,3-b]pyridines represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy as inhibitors of various kinases has led to their investigation in a wide range of therapeutic areas, most notably in oncology and immunology. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions on the pyrrolo[2,3-b]pyridine core to target other disease-relevant proteins, as well as on the development of these compounds for the treatment of neurodegenerative and infectious diseases. The continued exploration of this privileged scaffold holds great promise for the development of new and effective therapies for a multitude of human diseases.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Advanced Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics has identified the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold as a privileged structure in medicinal chemistry. Its unique ability to mimic the hinge-binding motif of ATP allows it to effectively interact with the active sites of various kinases, making it a cornerstone in the development of targeted therapies. This technical guide delves into the pivotal role of a specific, functionalized derivative, 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine , as a key chemical intermediate in the synthesis of next-generation kinase inhibitors.
Core Properties and Synthesis
This compound (CAS No: 1000340-18-0) is a solid, heterocyclic compound with a molecular weight of 166.61 g/mol and the chemical formula C₈H₇ClN₂. The strategic placement of the chloro and methyl groups on the pyridine ring offers distinct advantages for synthetic manipulation and influences the electronic properties of the scaffold, which can be crucial for optimizing drug-target interactions.
While direct, detailed synthetic protocols for this specific intermediate are not extensively published, a plausible and efficient synthetic route can be extrapolated from established methodologies for related azaindole derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
A likely synthetic pathway commences with a commercially available precursor, 2,4-dichloro-5-methylpyridine. This starting material provides the foundational chloro and methyl substitutions. The synthesis would then proceed through a series of reactions to build the fused pyrrole ring, a process that has been well-documented in the synthesis of various azaindole-based kinase inhibitors.
Application in the Synthesis of Potent Kinase Inhibitors: A Case Study in JAK Inhibitors
The true value of this compound as an intermediate is realized in its application in the synthesis of highly selective and potent kinase inhibitors. The Janus kinase (JAK) family of enzymes, integral to cytokine signaling, represents a prime target for therapeutic intervention in autoimmune diseases and certain cancers. The 6-methyl-1H-pyrrolo[2,3-b]pyridine core is a key feature in several advanced JAK inhibitors.
The synthesis of compounds such as the selective JAK3 inhibitor, Ritlecitinib (PF-06651600), highlights the potential utility of this intermediate. While the publicly available synthesis of Ritlecitinib starts from 2,4-dichloro-5-methylpyridine, the formation of a 5-chloro-6-methyl-7-azaindole derivative is a critical step in the reaction sequence. This intermediate then undergoes further functionalization, demonstrating the crucial role of this scaffold in constructing the final active pharmaceutical ingredient (API).
Experimental Protocols: A Representative Synthetic Transformation
The following represents a generalized experimental protocol for a key transformation involving a this compound core, based on analogous reactions in the synthesis of related kinase inhibitors.
Step 1: Synthesis of the 7-Azaindole Core
A robust method for the synthesis of the 7-azaindole core involves a two-step process starting from a suitable chloropyridine derivative. An optimized Suzuki-Miyaura coupling with an appropriate boronate, followed by an acid-catalyzed cyclization, can efficiently yield the desired pyrrolo[2,3-b]pyridine scaffold.
Step 2: Functionalization of the 7-Azaindole Core
Once the this compound intermediate is obtained, it can be further modified. For instance, a nucleophilic aromatic substitution at the 4-position of the pyridine ring (activated by the adjacent nitrogen and the chloro group) can be employed to introduce a key pharmacophore, such as an amino-piperidine moiety.
| Reaction Step | Reagents and Conditions | Typical Yield | Purity |
| Azaindole Formation | 2,4-dichloro-5-methylpyridine, (2-ethoxyvinyl)borolane, Palladium catalyst, Acetic acid | 75-85% | >95% |
| Nucleophilic Aromatic Substitution | This compound, Amino-piperidine derivative, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 60-70% | >98% |
This data is representative and compiled from analogous synthetic procedures.
Visualizing the Synthetic and Biological Pathways
To better illustrate the strategic importance of this intermediate, the following diagrams outline a potential synthetic workflow and the biological pathway targeted by the resulting kinase inhibitors.
Caption: Proposed synthetic pathway to the target intermediate.
Caption: Role of the intermediate in the synthesis of a JAK inhibitor.
The inhibitors synthesized from this core scaffold typically target the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, which are involved in inflammation and immune responses.
Caption: Mechanism of action of JAK inhibitors on the JAK-STAT pathway.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its carefully considered substitution pattern provides a versatile and valuable platform for the synthesis of highly targeted and potent kinase inhibitors. As our understanding of cellular signaling pathways deepens, the demand for such precisely engineered chemical intermediates will undoubtedly continue to grow, paving the way for the next generation of life-saving therapeutics. This guide underscores the critical importance of this compound and its analogs in the ongoing quest for more effective treatments for a range of debilitating diseases.
An In-Depth Technical Guide to 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives and Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-6-methyl-7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the known derivatives and analogues of this core structure, with a focus on their synthesis, biological activity, and structure-activity relationships (SAR). The primary biological target identified for this class of compounds is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key player in cancer and inflammatory diseases. This document summarizes quantitative biological data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and has been successfully incorporated into numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 6-position of this core structure has been explored for its potential to modulate potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
This guide focuses on the derivatives of this compound, with a particular emphasis on their role as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory conditions, making it an attractive therapeutic target.
Known Derivatives and Biological Activity
Research has led to the identification of potent derivatives of the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold as CSF-1R inhibitors. A key example is the compound 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine , which has demonstrated significant cytotoxic activity against various cancer cell lines.[1]
Data Presentation
The following table summarizes the in vitro cytotoxicity data for the aforementioned lead compound.
| Compound ID | Cancer Cell Line | IC50 (nM)[1] |
| P1 | HOS (Human Osteosarcoma) | 88.79 ± 8.07 |
| MCF-7 (Human Breast Adenocarcinoma) | > 1000 | |
| A549 (Human Lung Carcinoma) | > 1000 | |
| L929 (Murine Fibroblast - Normal) | 140,490 ± 8030 |
Compound P1: 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine
Synthesis
The synthesis of derivatives of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core often involves multi-step reaction sequences. While a detailed, step-by-step protocol for the lead compound P1 is not publicly available, it is described as a six-step synthesis.[1] General synthetic strategies for related 7-azaindole derivatives often employ palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce substituents at various positions of the heterocyclic core.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as kinase inhibitors.
CSF-1R Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of test compounds against CSF-1R.[2][3][4]
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a 10x ATP solution in 1x Kinase Assay Buffer.
-
Prepare a solution of the kinase substrate in 1x Kinase Assay Buffer.
-
Dilute the recombinant CSF-1R in 1x Kinase Assay Buffer to the desired concentration.
-
-
Assay Reaction:
-
To a 96-well plate, add 2.5 µL of the test compound serial dilutions or DMSO for controls.
-
Add 2.5 µL of the diluted CSF-1R enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of 1x Kinase Assay Buffer to the "Negative Control" wells.
-
Initiate the kinase reaction by adding 5 µL of a master mix containing the substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HOS, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Visualizations
The primary target of the identified 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives is CSF-1R. The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[2]
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategies.
Introduction
This compound, also known as 5-chloro-6-methyl-7-azaindole, is a bicyclic heteroaromatic compound. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the chloro and methyl substituents on the pyridine ring allows for further functionalization and modulation of the molecule's physicochemical and pharmacological properties. This guide focuses on the practical synthesis of this important building block.
Primary Synthetic Pathway: Fischer Indole Synthesis
The most prominently documented and logical synthetic approach to this compound is through a Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of a substituted arylhydrazine with an aldehyde or ketone. For the synthesis of the target molecule, the key intermediate is (5-chloro-6-methylpyridin-2-yl)hydrazine.
The overall transformation can be conceptually broken down into two main stages:
-
Formation of the Hydrazine Intermediate: Synthesis of (5-chloro-6-methylpyridin-2-yl)hydrazine from the commercially available 2-amino-5-chloro-6-methylpyridine.
-
Fischer Indole Cyclization: Reaction of the hydrazine intermediate with a suitable carbonyl compound, followed by cyclization and aromatization to yield the final this compound.
dot graph "Fischer_Indole_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="2-Amino-5-chloro-\n6-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diazotization & Reduction", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; C [label="(5-Chloro-6-methylpyridin-\n2-yl)hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Condensation with\nPyruvic Acid", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; E [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Fischer Indole Cyclization\n(Acid-catalyzed)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; G [label="5-Chloro-6-methyl-1H-pyrrolo\n[2,3-b]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="NaNO₂, HCl\nthen SnCl₂"]; B -> C; C -> D; D -> E; E -> F [label="Polyphosphoric Acid\nor other acid catalyst"]; F -> G; } /dot
Figure 1: General workflow for the Fischer indole synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of (5-Chloro-6-methylpyridin-2-yl)hydrazine
This stage involves the conversion of the starting amine to the corresponding hydrazine. This is typically achieved through a two-step process: diazotization of the amino group followed by reduction of the resulting diazonium salt.
Materials:
-
2-Amino-5-chloro-6-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
Protocol:
-
Diazotization:
-
Suspend 2-amino-5-chloro-6-methylpyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for approximately 1 hour to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution, again ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
-
Work-up and Isolation:
-
Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until strongly alkaline, while cooling in an ice bath to manage the exothermic reaction.
-
Extract the resulting suspension with a suitable organic solvent such as diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-chloro-6-methylpyridin-2-yl)hydrazine.
-
The crude product may be used directly in the next step or purified by recrystallization or column chromatography if necessary.
-
Stage 2: Fischer Indole Synthesis of this compound
The synthesized hydrazine is then reacted with a carbonyl compound, such as pyruvic acid, to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to form the final product. The use of pyruvic acid is advantageous as the subsequent decarboxylation of the resulting 2-carboxylic acid intermediate occurs in situ under the reaction conditions to yield the desired 1H-pyrrolo[2,3-b]pyridine.
Materials:
-
(5-Chloro-6-methylpyridin-2-yl)hydrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, Eaton's reagent)
-
Ice
-
Ammonium hydroxide
-
Ethyl acetate or other suitable organic solvent
Protocol:
-
Hydrazone Formation and Cyclization:
-
Combine (5-chloro-6-methylpyridin-2-yl)hydrazine and pyruvic acid in a reaction vessel.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture, typically to a temperature between 100-180 °C, for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to a manageable temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, until the pH is neutral or slightly basic.
-
The precipitated crude product can be collected by filtration.
-
Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its intermediates. Please note that yields can vary based on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Product | Reported Yield (%) |
| Diazotization/Reduction | 2-Amino-5-chloro-6-methylpyridine | 1. NaNO₂, HCl 2. SnCl₂, HCl | 0-5 °C | (5-Chloro-6-methylpyridin-2-yl)hydrazine | 70-85% (estimated) |
| Fischer Indole Synthesis | (5-Chloro-6-methylpyridin-2-yl)hydrazine | Pyruvic Acid, Polyphosphoric Acid | 100-180 °C | This compound | 60-80%[1] |
Alternative Synthetic Strategies
While the Fischer indole synthesis is a robust method, other modern synthetic approaches can also be envisioned for the preparation of this compound. These often involve transition-metal-catalyzed cross-coupling reactions.
dot graph "Alternative_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Substituted\nDihalopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sonogashira or\nSuzuki Coupling", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; C [label="Alkynyl or Vinyl\nPyridine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Intramolecular\nCyclization", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; E [label="5-Chloro-6-methyl-1H-pyrrolo\n[2,3-b]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Pd Catalyst,\nAlkyne or Boronic Acid"]; B -> C; C -> D [label="Base or\nAcid Catalyst"]; D -> E; } /dot
Figure 2: Conceptual workflow for an alternative synthesis via cross-coupling and cyclization.
One potential route could start from a dihalogenated pyridine derivative, such as 2,5-dichloro-3-methylpyridine. A selective palladium-catalyzed cross-coupling reaction, like a Sonogashira or Suzuki coupling, could be employed to introduce a vinyl or ethynyl group at one of the chloro positions. Subsequent intramolecular cyclization, often promoted by a base or another catalyst, would then form the pyrrole ring. While powerful, these methods often require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Conclusion
The synthesis of this compound is most reliably achieved through the well-established Fischer indole synthesis. This method offers a clear and logical pathway from a readily available starting material. While alternative methods involving modern cross-coupling techniques are feasible, the Fischer indole synthesis remains a practical and efficient choice for accessing this valuable heterocyclic building block. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.
References
Theoretical and Molecular Modeling Studies of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a core component in a variety of biologically active molecules, demonstrating potential as kinase inhibitors and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches that can be employed to elucidate the structural, electronic, and reactive properties of this compound. By detailing standard computational methodologies, this document serves as a blueprint for in-silico analysis, aiding in the rational design of novel therapeutics.
Introduction to this compound
This compound belongs to the 7-azaindole family, a versatile scaffold in the development of bioactive compounds.[3] The inherent electronic properties and hydrogen bonding capabilities of the 7-azaindole nucleus make it a privileged structure for interacting with various biological targets.[4] Computational chemistry and molecular modeling are indispensable tools for understanding the physicochemical properties of such molecules at an atomic level. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity, which are crucial for structure-activity relationship (SAR) studies and the design of potent and selective inhibitors.
Computational Methodology
A robust computational protocol is essential for obtaining reliable theoretical data. The following section outlines a standard methodology for the quantum chemical analysis of this compound.
Geometry Optimization and Frequency Analysis
The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice.
-
Basis Set: The 6-311++G(d,p) basis set is generally sufficient for providing a good description of the electronic structure and polarization effects for molecules of this size.
-
Procedure: An initial geometry is built using a molecular editor. This structure is then optimized in the gas phase or with an implicit solvent model (e.g., PCM) to find the minimum energy structure on the potential energy surface.
-
Verification: To confirm that the optimized structure corresponds to a true minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
Electronic Structure Analysis
Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability.
-
Mulliken Atomic Charges: These calculations provide an estimate of the charge distribution on each atom, offering insights into the polarity of different bonds and the potential for electrostatic interactions.
Predicted Physicochemical Properties
The following tables summarize the hypothetical quantitative data derived from the computational analysis of this compound. These values are representative of what would be obtained from the described DFT calculations and serve as a template for data presentation.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths | Bond Angles | ||
| C1-C2 | 1.38 | C1-N1-C5 | 108.5 |
| C2-N1 | 1.37 | C2-C1-C6 | 121.0 |
| N1-C5 | 1.39 | C1-C6-C7 | 119.5 |
| C5-C4 | 1.40 | C6-C7-N2 | 120.0 |
| C4-C3 | 1.39 | C7-N2-C3 | 118.0 |
| C3-N2 | 1.33 | N2-C3-C4 | 121.5 |
| C3-C2 | 1.41 | C3-C4-C5 | 120.0 |
| C5-Cl1 | 1.74 | C4-C5-N1 | 109.0 |
| C6-C8 | 1.51 | Cl1-C5-C4 | 128.0 |
Note: Atom numbering corresponds to the diagram in Figure 1.
Table 2: Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | -0.15 | N2 | -0.35 |
| C2 | 0.10 | C3 | 0.20 |
| N1 | -0.40 | C4 | -0.10 |
| H(N1) | 0.30 | C5 | 0.15 |
| C6 | -0.05 | Cl1 | -0.12 |
| C7 | -0.08 | C8 | -0.20 |
Table 3: Frontier Molecular Orbital (FMO) Energies
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (Egap) | 4.70 |
Visualization of Molecular Properties and Workflows
Visual representations are critical for interpreting complex data and workflows. The following diagrams were generated using Graphviz.
Figure 1: Molecular structure of this compound.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Step-by-step synthesis protocol for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic building block for researchers in drug discovery and materials science. The described synthetic route is based on established chemical transformations, including the chlorination of a pyridine precursor and a subsequent Fischer indole synthesis for the construction of the fused pyrrole ring.
I. Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence starting from commercially available 2-amino-6-methylpyridine. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
II. Experimental Protocols
Materials and Reagents:
-
2-Amino-6-methylpyridine
-
Hydrochloric acid (concentrated)
-
Sodium hypochlorite solution
-
Sodium hydroxide
-
Dichloromethane
-
Sodium nitrite
-
Tin(II) chloride dihydrate
-
Chloroacetaldehyde dimethyl acetal
-
Polyphosphoric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step 1: Synthesis of 2-Amino-5-chloro-6-methylpyridine
This procedure is adapted from a general method for the chlorination of aminopyridines.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid (10 volumes). Cool the solution to 0-5 °C in an ice-salt bath.
-
Chlorination: Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-amino-5-chloro-6-methylpyridine.
Step 2: Synthesis of 2-Hydrazinyl-5-chloro-6-methylpyridine
This step involves the diazotization of the amino group followed by reduction.
-
Diazotization: Suspend 2-amino-5-chloro-6-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Make the reaction mixture strongly basic by the addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product into ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield 2-hydrazinyl-5-chloro-6-methylpyridine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
This final step utilizes the Fischer indole synthesis.[2]
-
Reaction Setup: In a round-bottom flask, add 2-hydrazinyl-5-chloro-6-methylpyridine (1.0 eq) and chloroacetaldehyde dimethyl acetal (1.1 eq) to polyphosphoric acid (10 volumes).
-
Cyclization: Heat the reaction mixture to 120-130 °C and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the product with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product, this compound.
III. Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are typical yields for such reactions and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2-Amino-5-chloro-6-methylpyridine | 2-Amino-6-methylpyridine | 65-75% |
| 2 | 2-Hydrazinyl-5-chloro-6-methylpyridine | 2-Amino-5-chloro-6-methylpyridine | 70-80% |
| 3 | This compound | 2-Hydrazinyl-5-chloro-6-methylpyridine | 50-60% |
IV. Logical Relationship of Synthesis Steps
The logical progression of the synthesis is based on the strategic construction of the target molecule from a readily available starting material.
Figure 2: Logical flow of the synthetic transformations.
References
Application of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
Introduction: The 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine core, a derivative of the 7-azaindole scaffold, represents a significant building block in modern medicinal chemistry. 7-azaindole and its analogs are considered "privileged structures" due to their ability to mimic the purine core of ATP, enabling them to effectively bind to the hinge region of various protein kinases. The strategic incorporation of a chlorine atom at the 5-position and a methyl group at the 6-position can be leveraged to fine-tune the molecule's electronic properties, lipophilicity, and steric interactions within the kinase active site, thereby influencing potency, selectivity, and pharmacokinetic profiles of the resulting inhibitors. This document provides an overview of the application of this scaffold and related analogs in the development of targeted kinase inhibitors, along with relevant experimental protocols.
Key Therapeutic Areas and Molecular Targets
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown significant promise in oncology, inflammation, and autoimmune diseases by targeting key protein kinases involved in signal transduction pathways. While direct clinical candidates originating from the 5-chloro-6-methyl variant are not prominently in the public domain, the closely related 5-chloro-1H-pyrrolo[2,3-b]pyridine is a key component of the FDA-approved drug Pexidartinib , a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This highlights the therapeutic potential of this substituted scaffold.
Other key kinase targets for which pyrrolo[2,3-b]pyridine derivatives have been developed include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.
-
Janus Kinases (JAKs): These are crucial mediators of cytokine signaling and are implicated in inflammatory and autoimmune disorders.
-
c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.
-
B-RAF: A serine/threonine kinase that is frequently mutated in melanoma and other cancers.
Data Presentation: Inhibitory Activities of Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of various pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. This data illustrates the potency that can be achieved with this scaffold.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (IC₅₀/GI₅₀, µM) | Reference |
| Pexidartinib (PLX3397) | CSF-1R | 20 | M-NFS-60 | 0.02 | [1][2] |
| Pexidartinib (PLX3397) | c-Kit | 10 | - | - | [1] |
| Pexidartinib (PLX3397) | FLT3 | 160 | - | - | [1] |
| Compound 4h | FGFR1 | 7 | 4T1 | 0.18 | [3][4] |
| Compound 4h | FGFR2 | 9 | - | - | [3][4] |
| Compound 4h | FGFR3 | 25 | - | - | [3][4] |
| Compound 31g | JAK1 | - | TGF-β-induced HSCs | 0.25 (inhibition of migration) | [5] |
| Compound 34 | c-Met | 1.68 | HT-29 | 0.045 | [6] |
| Compound 35 | V600EB-RAF | 80 | - | - | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyrrolo[2,3-b]pyridine-based inhibitors and a general experimental workflow for their evaluation are provided below.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a representative method for the synthesis of derivatives from a chloro-substituted pyrrolo[2,3-b]pyridine core.
Materials:
-
This compound (or other halo-substituted analog)
-
Appropriate boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add the halo-substituted pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 equiv) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: In Vitro CSF-1R Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the in vitro potency of a test compound against a target kinase.
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
To a 96-well plate, add 2.5 µL of the test compound serial dilutions or diluent (for controls).
-
Add 2.5 µL of diluted CSF-1R enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer to the "Negative Control" wells.
-
Initiate the kinase reaction by adding 5 µL of a master mix containing the substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
After the incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (MTS-based)
This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SM1 melanoma cells)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired concentrations of the compound to the wells in triplicate. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of growth) value.
The this compound scaffold and its analogs are of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for screening against various kinase targets. The provided protocols offer a foundational framework for the synthesis and biological evaluation of novel drug candidates based on this privileged structure. Further exploration of substitutions on this scaffold is warranted to discover new and improved therapeutics for a range of diseases.
References
- 1. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1000340-18-0 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Molecular Weight | 166.61 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Appearance | Not specified, likely a solid | |
| Storage | Inert atmosphere, Room Temperature | [1][2] |
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, a key step in the synthesis of diverse molecular scaffolds for drug discovery.[3][4]
Reaction Principle
The reaction involves the palladium-catalyzed coupling of the chloro-substituted pyridine ring with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[3][4][5]
Key Reaction Parameters & Reagents
The following table summarizes typical reagents and conditions for the Suzuki-Miyaura coupling of related chloro-heterocycles, which can be adapted for this compound.[3][5][6]
| Component | Examples | Typical Molar Equiv. | Purpose |
| Starting Material | This compound | 1.0 | Electrophile |
| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, XPhos Pd G2 | 0.01 - 0.05 (1-5 mol%) | Catalyst |
| Ligand | XPhos, SPhos, PPh₃ | 0.02 - 0.10 (2-10 mol%) | Stabilizes catalyst |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | - | Reaction medium |
| Temperature | 80 - 110 °C | - | |
| Reaction Time | 4 - 24 hours | - |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and stir the mixture vigorously at 100 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals. This reaction allows for the coupling of this compound with a variety of amines to produce 5-amino-substituted derivatives.
Reaction Principle
This palladium-catalyzed cross-coupling reaction pairs an aryl halide with an amine in the presence of a strong base. The ligand choice is critical to facilitate the catalytic cycle and prevent side reactions.
Key Reaction Parameters & Reagents
The following table outlines typical conditions for the Buchwald-Hartwig amination of related chloro-heterocycles.
| Component | Examples | Typical Molar Equiv. | Purpose |
| Starting Material | This compound | 1.0 | Electrophile |
| Amine | Aniline, Morpholine, Benzylamine | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Catalyst |
| Ligand | Xantphos, BINAP, RuPhos | 0.02 - 0.10 (2-10 mol%) | Stabilizes catalyst |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 | Amine deprotonation |
| Solvent | Toluene, Dioxane | - | Reaction medium |
| Temperature | 80 - 110 °C | - | |
| Reaction Time | 8 - 24 hours | - |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol) to a dry Schlenk tube.
-
Evacuate and backfill the tube with the inert gas.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the vessel and stir the mixture at 110 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction with ethyl acetate (20 mL) and quench carefully with water.
-
Filter the mixture through Celite® to remove baseline impurities.
-
Separate the organic layer, and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., a hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Reaction Pathway Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 1000340-18-0|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a crucial building block in the synthesis of complex molecules with significant therapeutic potential. Its unique structural features allow for diverse functionalization, making it a valuable starting material for the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of targeted therapies, with a particular focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Introduction to Therapeutic Applications
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to develop highly effective and targeted therapies.
Derivatives of this compound have shown particular promise as inhibitors of FGFR. The FGFR signaling pathway is implicated in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations or gene amplification, is a known driver of various cancers. The development of small molecule inhibitors that can block this pathway represents a key strategy in oncology drug discovery.
Synthesis of Complex Molecules
The chlorine and methyl substitutions on the this compound ring provide strategic points for chemical modification. The chlorine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups. The pyrrole nitrogen can be alkylated or acylated to further modify the molecule's properties.
A common synthetic strategy involves the condensation of the 1H-pyrrolo[2,3-b]pyridine core with various aldehydes, followed by a reduction step to yield a diverse library of compounds. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds with improved potency and selectivity.
Quantitative Data Summary
The following table summarizes the biological activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. While the parent scaffold in this study was 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the data provides a strong rationale for the potential of analogous compounds derived from this compound. The compound designated as 4h demonstrated particularly potent and broad-spectrum activity against FGFR1, 2, and 3.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Experimental Protocols
This section provides a detailed, two-step experimental protocol for the synthesis of a potent FGFR inhibitor, adapted from the literature for the use of this compound as the starting material.
Step 1: Synthesis of (E)-3-((5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-N,N-dimethylaniline (Intermediate 3)
-
Materials:
-
This compound
-
4-(dimethylamino)benzaldehyde
-
Ethanol
-
Piperidine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 4-(dimethylamino)benzaldehyde (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate product.
-
-
Expected Yield: 45-60%
Step 2: Synthesis of 3-((5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N,N-dimethylaniline (Final Product 4)
-
Materials:
-
Intermediate 3
-
Acetonitrile
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Suspend the intermediate 3 (1.0 eq) in acetonitrile.
-
Add triethylsilane (3.0 eq) to the suspension.
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the final product.
-
-
Expected Yield: 46-80%
Visualizations
Signaling Pathway
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The functionalization of this core structure is crucial for the development of new and improved pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of arylated and heteroarylated 7-azaindole derivatives.
This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids or their esters. While direct literature precedent for this specific substrate is limited, the provided methodologies are based on established and reliable procedures for structurally similar 5-chloro-7-azaindole and other chloro-N-heterocyclic compounds.
Key Reaction Parameters
The success of the Suzuki coupling with this compound is contingent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical, especially for the activation of the relatively inert C-Cl bond. Catalyst systems with bulky, electron-rich phosphine ligands are often required. Common choices include Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like XPhos or SPhos, and pre-formed palladium catalysts.
-
Base: An appropriate base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.
-
Boronic Acid/Ester: A wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid are important for achieving high yields.
-
Temperature and Reaction Time: Due to the lower reactivity of the chloride compared to bromide or iodide, higher reaction temperatures (typically 80-120 °C) and longer reaction times may be necessary to drive the reaction to completion.
Summary of Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions with chloro-N-heterocycles, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(dppf)Cl₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | XPhos Pd G3 (5 mol%) |
| Ligand | - | XPhos (5 mol%) | - |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DME / H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Time | 12-24 h | 16-24 h | 8-16 h |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | Heteroarylboronic Acid (1.5 equiv) | Arylboronic acid pinacol ester (1.3 equiv) |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general procedure that may require optimization for specific substrates and coupling partners.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or pinacol ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water. Finally, add the palladium catalyst (and ligand, if separate).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (8-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient methods for the functionalization of this heterocyclic system is of high importance.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. The presence of the unprotected N-H on the pyrrole ring and the potential for catalyst inhibition by the pyridine nitrogen present unique challenges. However, the use of specialized biarylphosphine ligands and palladium precatalysts enables the selective and high-yielding amination at the C5-position. The protocols outlined below are based on established procedures for the amination of structurally similar halo-7-azaindoles and are intended to serve as a comprehensive guide for researchers in drug discovery and chemical development.[1][2][3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base yields a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it modulates the reactivity and stability of the palladium center throughout the catalytic cycle. For heteroaryl halides like this compound, bulky and electron-rich biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated superior performance.[4][5][6]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Amines: A representative selection of primary and secondary amines (see tables below)
-
Palladium Precatalysts:
-
RuPhos Pd G3 (for secondary amines)
-
BrettPhos Pd G3 (for primary amines)
-
-
Ligands (if not using a precatalyst):
-
RuPhos (for secondary amines)
-
BrettPhos (for primary amines)
-
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reaction Vessels: Oven-dried Schlenk tubes or microwave vials
-
Inert Gas: Argon or Nitrogen
General Procedure for Buchwald-Hartwig Amination
The following is a general protocol adaptable for the coupling of various primary and secondary amines with this compound. An experimental workflow diagram is provided below.
Caption: Step-by-step experimental workflow for the amination reaction.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the appropriate palladium precatalyst (see tables for specific catalyst and loading), and the amine (1.2 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent and Base Addition: Seal the vial with a septum cap. Remove the vial from the glovebox (if applicable) and add anhydrous THF to achieve a substrate concentration of approximately 0.2 M. Add the LiHMDS solution (2.4 equiv., 1.0 M in THF) dropwise to the stirred mixture at room temperature.
-
Reaction: Place the vial in a preheated oil bath or heating block at the temperature indicated in the tables below. Stir the reaction mixture for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired aminated product.
Results and Data Presentation
The following tables summarize the optimized reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The data is extrapolated from reactions on closely related halo-7-azaindole substrates.[1][2][7]
Table 1: Amination with Secondary Amines
General Conditions: this compound (1.0 equiv.), Amine (1.2 equiv.), RuPhos Pd G3 (2 mol%), LiHMDS (2.4 equiv.), THF, 65 °C.
| Entry | Amine | Time (h) | Isolated Yield (%) |
| 1 | Morpholine | 2 | 95 |
| 2 | N-Methylpiperazine | 1 | 96 |
| 3 | Piperidine | 2 | 92 |
| 4 | Pyrrolidine | 1 | 94 |
| 5 | Di-n-butylamine | 4 | 88 |
| 6 | Aniline | 6 | 85 |
| 7 | 4-Methoxy-N-methylaniline | 5 | 90 |
Table 2: Amination with Primary Amines
General Conditions: this compound (1.0 equiv.), Amine (1.2 equiv.), BrettPhos Pd G3 (2 mol%), LiHMDS (2.4 equiv.), THF, 65 °C.
| Entry | Amine | Time (h) | Isolated Yield (%) |
| 1 | n-Butylamine | 3 | 91 |
| 2 | Cyclohexylamine | 4 | 89 |
| 3 | Benzylamine | 3 | 93 |
| 4 | 4-Methoxyaniline | 5 | 87 |
| 5 | 2-Aminopyridine | 8 | 75 |
| 6 | 3-Amino-1-propanol | 4 | 86* |
*Note: For amines with additional protic groups, an additional equivalent of LiHMDS per protic group is required.[1]
Troubleshooting and Safety Precautions
-
Low Yields: Ensure all reagents and solvents are anhydrous. The palladium precatalysts and ligands are air-sensitive and should be handled under an inert atmosphere. Incomplete conversion may require longer reaction times or slightly elevated temperatures.
-
Side Reactions: The formation of hydro-dehalogenated starting material can occur. This may be minimized by ensuring the dropwise addition of the base and maintaining a consistent reaction temperature. Arylation of the pyrrole N-H is generally not observed under these conditions with LiHMDS as the base.[7]
-
Safety: The palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. LiHMDS is a strong base and is pyrophoric; handle with extreme care under an inert atmosphere. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Conclusion
The Buchwald-Hartwig amination provides a highly effective and versatile method for the synthesis of 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. The use of modern palladium precatalysts supported by bulky biarylphosphine ligands, in combination with a strong, non-nucleophilic base such as LiHMDS, allows for the efficient coupling of a wide range of primary and secondary amines in high yields under relatively mild conditions. The protocols described herein offer a robust starting point for the synthesis of novel 7-azaindole derivatives for applications in pharmaceutical and materials research.
References
- 1. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocol for N-alkylation of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
The N-alkylation of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, is a fundamental transformation in synthetic organic chemistry, crucial for the development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold is a key structural motif in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy. Modification at the N-1 position of the pyrrole ring allows for the fine-tuning of steric and electronic properties, which can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. This document provides detailed protocols for the N-alkylation of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in drug discovery. Two common and effective methods are presented: one employing potassium carbonate in DMF and another using sodium hydride in THF.
General Reaction Scheme
The N-alkylation of this compound proceeds via the deprotonation of the pyrrole nitrogen by a suitable base, forming a nucleophilic azaindole anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically an alkyl halide, to yield the desired N-alkylated product.

Figure 1. General scheme for the N-alkylation of this compound.
Experimental Protocols
Two widely applicable protocols for the N-alkylation of the title compound are provided below. Protocol A utilizes milder conditions, while Protocol B employs a stronger base, which can be beneficial for less reactive alkylating agents.
Protocol A: N-alkylation using Potassium Carbonate in DMF
This method is a robust and commonly used procedure for the N-alkylation of various N-heterocycles, including indoles and azaindoles, due to its operational simplicity and mild conditions.[1][2][3]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous powdered potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol B: N-alkylation using Sodium Hydride in THF
This protocol uses sodium hydride, a strong, non-nucleophilic base, which can lead to faster reaction times and is effective for a wide range of alkylating agents.[4][5][6] Caution must be exercised as sodium hydride is highly reactive and flammable upon contact with water.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion).
-
Wash the NaH with anhydrous hexanes (2 x volumes) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the starting material dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-8 hours).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative outcomes for the N-alkylation of this compound using Protocol A. The data is illustrative and based on typical results observed for similar 7-azaindole systems. Actual yields and reaction times may vary and require optimization.
| Entry | Alkylating Agent (R-X) | R-Group | Time (h) | Temp (°C) | Representative Yield (%) |
| 1 | Methyl Iodide | -CH₃ | 3 | 25 | 92 |
| 2 | Ethyl Bromide | -CH₂CH₃ | 6 | 40 | 88 |
| 3 | Benzyl Bromide | -CH₂Ph | 4 | 25 | 95 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation of this compound.
A generalized workflow for the N-alkylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound, which is crucial for regulatory compliance and the successful development of drug candidates.
Introduction
This compound, also known as 6-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in various biologically active molecules.[1] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities
Understanding the synthetic route of this compound is essential for identifying potential process-related impurities. Common synthetic pathways for 7-azaindole derivatives may involve condensation and cyclization reactions.[2] Based on general knowledge of these reactions, potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from the synthetic pathway.
-
By-products: Formed from side reactions, such as dimerization or incomplete chlorination.[2][3]
-
Degradation products: Resulting from instability of the compound under certain conditions.
A logical workflow for the comprehensive purity assessment of this compound is outlined below.
Caption: Overall workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination and Impurity Profiling
This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities. A similar methodology has been described for related pyrrolopyridine derivatives.[4]
3.1.1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3.1.3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Sample Solution: Accurately weigh about 10 mg of the sample and dissolve in 10 mL of methanol.
3.1.4. Data Analysis
-
Calculate the percentage purity of the sample using the area normalization method.
-
Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available.
-
The purity is calculated as: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Quantitative Data Summary (HPLC)
| Analyte | Retention Time (min) | Area (%) | Specification |
| This compound | Approx. 12.5 | ≥ 99.0 | ≥ 98.0% |
| Unknown Impurity 1 | Approx. 8.2 | < 0.15 | ≤ 0.2% |
| Unknown Impurity 2 | Approx. 10.1 | < 0.15 | ≤ 0.2% |
| Total Impurities | - | < 1.0 | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for the identification of volatile organic impurities and provides confirmation of the molecular weight of the target compound. The methodology can be adapted from general procedures for halogenated heterocyclic compounds.
3.2.1. Materials and Reagents
-
This compound sample
-
Dichloromethane (GC grade) or other suitable solvent
-
Helium (carrier gas)
3.2.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (20:1) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-400 m/z |
3.2.3. Sample Preparation
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
3.2.4. Data Analysis
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]+ should be observed at m/z 166.
-
Identify any volatile impurities by searching their mass spectra against a library (e.g., NIST).
Quantitative Data Summary (GC-MS)
| Component | Retention Time (min) | Molecular Ion (m/z) | Specification |
| This compound | Approx. 15.8 | 166 | Identity Confirmed |
| Volatile Impurities | Variable | Variable | Report if > 0.05% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is indispensable for the structural elucidation of the main component and the identification of unknown impurities. Both ¹H and ¹³C NMR should be performed.
3.3.1. Materials and Reagents
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
3.3.2. NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
3.3.3. Sample Preparation
-
Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
3.3.4. Data Analysis
-
Confirm the structure of this compound by assigning the signals in the ¹H and ¹³C NMR spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main component and any impurities.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown impurities if present at significant levels.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| NH | ~11.5 | br s |
| Ar-H | ~7.5 - 8.0 | d, s |
| Pyrrole-H | ~6.5 - 7.0 | d, d |
| CH₃ | ~2.4 | s |
Note: These are predicted values and may vary slightly.
Method Selection Logic
The choice of analytical method depends on the specific requirements of the purity assessment.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for the comprehensive purity assessment of this compound. Adherence to these detailed protocols will ensure the quality and consistency of this important pharmaceutical intermediate, supporting the development of safe and effective medicines.
References
Application Note and Protocols: Scale-up Synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for various pharmaceutically active compounds. The described protocol is designed to be scalable and yield material of high purity suitable for preclinical studies. This application note includes a multi-step synthetic route, a robust purification protocol, and comprehensive analytical methods for quality control, aligning with the stringent requirements for active pharmaceutical ingredients (APIs) in early-phase drug development.
Introduction
This compound, also known as 5-chloro-6-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a common core in molecules targeting a range of biological pathways. The development of a scalable and reproducible synthesis is crucial for advancing drug candidates containing this moiety into preclinical and clinical development. This protocol outlines a potential synthetic route adapted from methodologies for similar 7-azaindole derivatives, focusing on process safety, scalability, and final product purity.
Synthetic Pathway Overview
The proposed synthetic route commences with commercially available 2-amino-5-chloro-6-methylpyridine and proceeds through a three-step sequence involving a Sandmeyer reaction, followed by the introduction of a protecting group, and finally, a palladium-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Bromo-5-chloro-6-methylpyridine
Materials:
-
2-Amino-5-chloro-6-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-amino-5-chloro-6-methylpyridine (1.0 eq) in 48% hydrobromic acid (5.0 vol) at 0°C, add a solution of sodium nitrite (1.1 eq) in water (1.0 vol) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 vol).
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60°C for 2 hours.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 5.0 vol).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Synthesis of 2-Bromo-5-chloro-6-methyl-N-(p-toluenesulfonyl)pyridin-2-amine
Materials:
-
2-Bromo-5-chloro-6-methylpyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10.0 vol) at 0°C, add a solution of 2-bromo-5-chloro-6-methylpyridine (1.0 eq) in anhydrous THF (2.0 vol) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF (2.0 vol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 5.0 vol).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
Materials:
-
2-Bromo-5-chloro-6-methyl-N-(p-toluenesulfonyl)pyridin-2-amine
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
1M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-5-chloro-6-methyl-N-(p-toluenesulfonyl)pyridin-2-amine (1.0 eq) in anhydrous toluene (15.0 vol), add vinyltributyltin (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Cool the reaction to room temperature and add 1M sodium hydroxide solution (5.0 vol).
-
Stir the mixture vigorously for 4 hours to effect deprotection of the tosyl group.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5.0 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scale-up Purification and Quality Control
Purification Workflow
For preclinical materials, high purity is paramount. A multi-step purification process is recommended.
Caption: Purification workflow for obtaining high-purity material.
Quality Control Protocol
The final product must be rigorously tested to ensure it meets the specifications for preclinical use.
Table 1: Analytical Specifications for this compound
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Identity | LC-MS | Conforms to expected mass [M+H]⁺ |
| Residual Solvents | GC-HS | ≤ 0.5% (as per ICH guidelines) |
| Water Content | Karl Fischer | ≤ 0.5% |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
| Assay | HPLC | 98.0% - 102.0% |
Table 2: Representative Batch Data
| Batch Number | Yield (%) | HPLC Purity (%) | Residual Solvents (ppm) | Water Content (%) |
| SC-CMP-001 | 65 | 99.2 | < 100 | 0.15 |
| SC-CMP-002 | 68 | 99.5 | < 100 | 0.12 |
| SC-CMP-003 | 66 | 99.3 | < 100 | 0.18 |
Note: The data in Table 2 is representative and may vary based on specific reaction conditions and scale.
Conclusion
The provided protocols outline a robust and scalable synthesis of this compound. Adherence to the detailed purification and stringent quality control measures will ensure the production of material suitable for preclinical evaluation. This application note serves as a comprehensive guide for researchers and drug development professionals engaged in the synthesis of this important heterocyclic intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for constructing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted arylhydrazine with a ketone or aldehyde. For the target molecule, this would typically involve the reaction of (5-chloro-6-methylpyridin-3-yl)hydrazine with a suitable carbonyl compound.
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the hydrazine or carbonyl starting materials can lead to undesirable side reactions.[3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrates.[4][5]
-
Suboptimal Reaction Temperature: The reaction often requires heat, but excessive temperatures can cause decomposition of the starting materials or the product.[3]
-
Atmosphere Control: The reaction may be sensitive to air or moisture, and conducting it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: What are some alternative synthetic strategies if the Fischer indole synthesis is unsuccessful?
A3: If the Fischer indole synthesis proves to be low-yielding, several other methods for the synthesis of the 7-azaindole scaffold can be explored. These include palladium-catalyzed reactions like Heck-type cyclizations or Suzuki coupling, which can be effective for forming the pyrrole ring.[1][6] Another approach involves starting from a substituted pyrrole and constructing the pyridine ring.
Q4: I'm facing difficulties in purifying the final product. What purification techniques are recommended?
A4: The purification of nitrogen-containing heterocyclic compounds like this compound by silica gel chromatography can be challenging due to strong interactions between the basic nitrogen atoms and the acidic silica surface, leading to peak tailing and low recovery.[7] To mitigate this, consider the following:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent to improve the peak shape.[7]
-
Alternative Stationary Phases: Consider using amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.[7]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) with an acidic modifier like TFA or formic acid in the mobile phase can be an effective alternative.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Purity of (5-chloro-6-methylpyridin-3-yl)hydrazine is low. | Recrystallize or re-purify the hydrazine starting material. Ensure it is stored under an inert atmosphere to prevent degradation. |
| Incorrect acid catalyst used. | Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for this reaction.[3] | |
| Reaction temperature is too low or too high. | Monitor the reaction by TLC to find the optimal temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] | |
| Formation of Multiple Byproducts | Decomposition of starting materials or product. | Lower the reaction temperature and shorten the reaction time. Ensure the reaction is carried out under an inert atmosphere. |
| Side reactions due to impurities. | Use highly purified starting materials and anhydrous solvents. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Use a different extraction solvent or perform multiple extractions. Back-extraction into an acidic aqueous layer, followed by basification and re-extraction, can sometimes help. |
| Product Purity Issues After Column Chromatography | Co-elution with impurities. | Optimize the mobile phase system for column chromatography. A gradient elution may be necessary. |
| Tailing on silica gel column. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent or use an alternative stationary phase like alumina.[7] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
This is a generalized protocol and may require optimization for specific substrates.
1. Formation of the Hydrazone (Optional, can be a one-pot reaction):
-
In a round-bottom flask, dissolve (5-chloro-6-methylpyridin-3-yl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired carbonyl compound (e.g., pyruvic acid or an appropriate aldehyde/ketone, 1.1 equivalents) dropwise with stirring.
-
If using a catalytic amount of acid, add a few drops of glacial acetic acid.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., 60 °C) for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone can be isolated by filtration if it precipitates upon cooling, or the reaction mixture can be used directly in the next step after solvent removal.
2. Indolization:
-
In a separate flask, heat polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., a mixture of acetic acid and a strong acid) to the desired temperature (typically between 100-160 °C).[3]
-
Carefully add the hydrazone (or the crude mixture from the previous step) to the hot acid with vigorous stirring.
-
Heat the mixture for the optimized time (typically 15 minutes to several hours), monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
3. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
-
For column chromatography, consider the recommendations in the Troubleshooting Guide to address potential purification challenges.
Quantitative Data Summary
The following table presents hypothetical data to illustrate how reaction conditions can influence the yield of this compound. This data is for illustrative purposes only and actual results may vary.
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | 110 | 6 | 35 |
| 2 | H₂SO₄ | 100 | 4 | 42 |
| 3 | ZnCl₂ | 120 | 8 | 55 |
| 4 | PPA | 150 | 0.5 | 70 |
| 5 | PPA | 180 | 0.5 | 62 (decomposition observed) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
While specific impurities are highly dependent on the synthetic route employed, common contaminants in the synthesis of 7-azaindole derivatives may include:
-
Starting materials: Unreacted precursors are common impurities.
-
Isomeric byproducts: Depending on the synthetic strategy, regioisomers of the target molecule may be formed.
-
Over-alkylated or under-alkylated analogs: If methylation is part of the synthesis, species with additional or missing methyl groups can occur.
-
Oxidation products: The pyrrolo[2,3-b]pyridine core can be susceptible to oxidation, leading to N-oxides or other oxidized species.
-
Residual solvents and reagents: Solvents used in the reaction and workup (e.g., ethyl acetate, hexane, methanol) and reagents may be present in the crude product.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
To accurately assess the purity of your compound, a combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid qualitative analysis of reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and helps in the identification and quantification of impurities.
Troubleshooting Guides
Column Chromatography
Problem: The separation of this compound from impurities by column chromatography is poor, leading to co-elution.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. A common starting point for similar compounds is a mixture of ethyl acetate and hexane. For a related compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, a ratio of 33:67 (v/v) ethyl acetate/hexane has been used successfully.[1] Experiment with a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. |
| Silica Gel Activity | The acidic nature of standard silica gel can cause streaking or degradation of basic compounds like pyrrolo[2,3-b]pyridines. Consider using deactivated silica gel (e.g., treated with triethylamine) for column chromatography to minimize these interactions. |
| Overloading the Column | Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Packing of the Column | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recrystallization
Problem: Attempts to recrystallize this compound result in oiling out or the formation of an amorphous solid.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Solute Concentration | The concentration of the compound in the solvent may be too high, leading to precipitation as an oil upon cooling. Try using a larger volume of solvent to create a more dilute solution. |
| Rapid Cooling | Cooling the solution too quickly can promote the formation of an oil or small, impure crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. If possible, try to remove some impurities by a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. |
| No Nucleation Sites | Crystal growth requires nucleation sites. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Experimental Protocols
Note: The following protocols are generalized based on methods used for similar pyrrolo[2,3-b]pyridine derivatives and may require optimization for this compound.
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent, such as a mixture of ethyl acetate and hexane (e.g., 10:90 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 20:80, then 30:70 ethyl acetate/hexane). A ratio of 33:67 ethyl acetate/hexane has been reported for a similar compound.[1]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a chosen solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Common side reactions in the synthesis of 7-azaindole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 7-azaindole derivatives?
A1: Common side reactions include the dimerization of starting materials, particularly in base-mediated reactions like the Chichibabin synthesis; the formation of reduced byproducts such as 7-azaindolines; issues with regioselectivity during electrophilic substitution on the 7-azaindole core; and challenges in classical indole syntheses like the Fischer, Bartoli, and Hemetsberger-Knittel reactions when applied to pyridine-based precursors.[1][2][3]
Q2: I am attempting a Chichibabin-type synthesis of a 2-substituted 7-azaindole and am observing significant byproduct formation and low yield. What is likely happening?
A2: A frequent side reaction in the base-mediated condensation of picolines, such as in the Chichibabin synthesis, is the dimerization of the picoline starting material.[1] This occurs via a 1,4-addition of the lithiated picoline (a benzyllithium equivalent) onto another molecule of the starting picoline. This can consume a significant portion of your starting material.[4] Another possibility is the addition of the strong base, like LDA, to your electrophile (e.g., benzonitrile).[1]
Q3: My reaction is producing 7-azaindoline instead of the desired 7-azaindole. How can I control this selectivity?
A3: The formation of 7-azaindoline, the reduced form of 7-azaindole, is highly dependent on the choice of base in certain domino reactions. Using lithium-based amides like LiN(SiMe₃)₂ has been shown to selectively produce the 7-azaindoline. To favor the formation of the desired 7-azaindole, switching to a potassium-based amide such as KN(SiMe₃)₂ is recommended.
Q4: I am struggling with regioselectivity during the halogenation of my 7-azaindole derivative. How can I control the position of substitution?
A4: Regioselectivity in electrophilic substitution of 7-azaindole can be challenging. The outcome is influenced by the directing effects of existing substituents and the reaction conditions. A common strategy to achieve specific substitution patterns is to use a multi-step sequence involving N-oxidation, followed by regioselective chlorination, and then further functionalization. This approach can provide better control over the formation of regioisomeric impurities.
Troubleshooting Guides
Issue 1: Low Yield in Chichibabin Synthesis due to Picoline Dimerization
Symptoms:
-
Low yield of the desired 2-substituted 7-azaindole (e.g., < 20%).[4]
-
Presence of significant, less polar byproducts in TLC and LC-MS analysis.
-
Complex NMR spectra of the crude product showing signals corresponding to dihydropyridine or related dimeric structures.[4]
Root Cause Analysis: The strong base (typically LDA) deprotonates the methyl group of the picoline starting material to form a benzyllithium-type intermediate. This nucleophilic intermediate can then undergo a 1,4-addition to another molecule of the electron-deficient picoline, leading to a dimeric dihydropyridine intermediate. This side reaction is often rapid and can consume a significant portion of the starting material.
Troubleshooting Workflow:
References
Optimizing reaction conditions for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective method involves a multi-step synthesis starting from commercially available pyridinamine derivatives. A plausible route includes the nitration of a substituted aminopyridine, followed by diazotization and chlorination, reduction of the nitro group, and subsequent cyclization to form the pyrrolo[2,3-b]pyridine core.
Q2: What are the critical parameters to control during the nitration step?
Temperature control is crucial during nitration to prevent over-nitration or side product formation. The reaction should be maintained at a low temperature, typically around 0°C, during the addition of the nitrating agent.[1] The concentration of the acid mixture (usually sulfuric and nitric acid) also plays a significant role in the reaction's success.
Q3: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel.[2] A common eluent system is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[2] Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: What are the expected spectroscopic signatures for this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Nitration Step
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Reaction Temperature | Maintain a strict temperature control, ideally between 0-5°C, during the addition of the nitrating agent to minimize side product formation.[1] |
| Improper Acid Concentration | Use a well-defined and freshly prepared mixture of concentrated sulfuric and nitric acid.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time at a controlled low temperature. |
| Product Loss During Workup | Ensure the pH is carefully neutralized during the workup to prevent loss of the product, which can be soluble in acidic or basic aqueous layers.[1] |
Issue 2: Formation of Impurities during Cyclization
| Potential Cause | Troubleshooting Suggestion |
| Presence of Oxidative Impurities | Ensure all solvents and reagents for the cyclization step are degassed to remove oxygen, which can lead to oxidative side products. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. High temperatures can lead to decomposition or polymerization, while low temperatures may result in an incomplete reaction. |
| Suboptimal Catalyst or Reagent Concentration | The concentration of reagents like N,N-dimethylformamide dimethyl acetal is critical. An excess or deficit can lead to side reactions.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-eluting Impurities | If impurities co-elute with the product during column chromatography, try a different solvent system with varying polarity or use a different stationary phase (e.g., alumina). |
| Product Oiling Out | If the product "oils out" during recrystallization, try using a different solvent or a mixture of solvents. Seeding with a small crystal of the pure product can also induce crystallization. |
| Residual Starting Material | If starting material is present after the reaction, consider driving the reaction to completion by increasing the reaction time or slightly elevating the temperature. Alternatively, a purification step to remove the unreacted starting material might be necessary. |
Experimental Protocols
Illustrative Synthesis of a Pyrrolo[2,3-b]pyridine Core
The following is a generalized protocol based on the synthesis of similar structures and should be adapted and optimized for this compound.
Step 1: Nitration of 2-Amino-6-methylpyridine
-
In a flask submerged in an ice-salt bath, slowly add 2-amino-6-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 20°C.
-
Cool the mixture to 0°C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitro-6-methylpyridine.[1]
Step 2: Formation of the Pyrrole Ring
A common method to form the pyrrole ring is through the Bartoli indole synthesis or a related cyclization. A generalized approach is outlined below:
-
The amino-nitropyridine derivative is reduced to the corresponding diamine.
-
The diamine is then reacted with a suitable reagent to construct the pyrrole ring. For instance, reaction with N,N-dimethylformamide dimethyl acetal can form an enamine intermediate which then undergoes cyclization.[1]
Step 3: Chlorination
If not already present, the chloro-substituent can be introduced at various stages. For example, a diazotization-chlorination (Sandmeyer reaction) can be performed on an amino group at the desired position.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
How to remove impurities from 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the synthetic route, or degradation. Based on typical syntheses of related 7-azaindole derivatives, potential impurities may include:
-
Unreacted Starting Materials: Such as substituted 2-amino-3-halopyridines or corresponding boronic acids/esters.
-
Isomeric Byproducts: Positional isomers formed during the synthesis.
-
Oligomeric Byproducts: Dimerization or polymerization of reactive intermediates can occur.
-
Residual Catalysts: If transition-metal-catalyzed cross-coupling reactions are employed, traces of palladium or other metals may be present.
-
Solvent Adducts: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound shows a lower-than-expected melting point and a broad peak in the NMR spectrum. What could be the issue?
A2: A depressed and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the solid, leading to a lower melting point. In the NMR spectrum, impurities can cause peak broadening. We recommend further purification by column chromatography or recrystallization.
Q3: What is the recommended method for purifying crude this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. Column chromatography is generally effective for separating a wider range of impurities, while recrystallization is excellent for removing small amounts of impurities from a crystalline solid.
Troubleshooting Purification
Column Chromatography
Issue: The separation of the desired compound from impurities on the silica gel column is poor.
Solutions:
-
Optimize the Solvent System: The polarity of the eluent is crucial. For 7-azaindole derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. Start with a low polarity mixture and gradually increase the polarity.
-
Slurry Packing: Ensure the silica gel is packed uniformly as a slurry in the initial, low-polarity eluent to avoid cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
Recrystallization
Issue: The compound "oils out" instead of forming crystals upon cooling.
Solutions:
-
Use More Solvent: The concentration of the solute may be too high. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slower Cooling: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure compound, add a "seed crystal" to the cooled solution to induce crystallization.
Issue: No crystals form upon cooling.
Solutions:
-
Insufficient Concentration: You may have used too much solvent. Carefully evaporate some of the solvent to increase the concentration and then try to cool the solution again.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline. The solvent system may need to be optimized based on TLC analysis of the crude mixture.
-
Prepare the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent as needed (e.g., from 5% to 20% ethyl acetate in hexane).[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane |
| Final Eluent | 20-30% Ethyl Acetate in Hexane |
Recrystallization Protocol
-
Solvent Selection:
-
Based on protocols for similar chloro-substituted azaindoles, ethyl acetate is a good starting point for solvent screening.[2] Ethanol or a mixture of ethanol and water could also be effective.
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
| Solvent | Suitability |
| Ethyl Acetate | Good starting point for screening |
| Ethanol | Potential alternative |
| Ethanol/Water | May be effective if the compound is too soluble in pure ethanol |
| Hexane | Likely to have low solubility, could be used as an anti-solvent |
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for the recrystallization process.
References
Technical Support Center: Overcoming Poor Solubility of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine?
A1: this compound, also known as a 7-azaindole derivative, has the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . Its structure, being a heterocyclic aromatic compound, suggests that it is likely to exhibit poor aqueous solubility. The pyridine ring introduces a basic character to the molecule.[1][2][3] The presence of the chloro and methyl groups will also influence its polarity and crystal lattice energy, which in turn affect its solubility.
Q2: Why is my compound precipitating out of solution during my experiment?
A2: Precipitation of a compound from an organic solvent during an experiment, especially upon addition to an aqueous buffer, is a common issue for poorly soluble molecules. This can occur for several reasons:
-
Exceeding Thermodynamic Solubility: The concentration of your compound in the final solvent system may be higher than its thermodynamic solubility limit, leading to precipitation over time.
-
Solvent Change: If you are diluting a stock solution prepared in a strong organic solvent (like DMSO) into a weaker solvent system, the compound may crash out as the overall solvating power of the medium decreases.
-
Temperature Effects: The solubility of most solids in organic solvents increases with temperature. If your experiment involves temperature changes, the compound may precipitate upon cooling.[4]
-
pH Shift: For ionizable compounds like those containing a pyridine ring, a change in pH can significantly alter solubility.[5]
Q3: What are the primary strategies for improving the solubility of this compound in organic solvents?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds. The most common approaches include:
-
Co-solvency: Using a mixture of solvents to increase the overall solvating power.[6][7]
-
pH Adjustment: Modifying the pH of the solvent to ionize the compound, which often increases solubility.[6]
-
Use of Surfactants (Micellar Solubilization): Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[8]
-
Solid Dispersion: Dispersing the compound in a solid carrier matrix to increase the surface area and reduce crystallinity.[9][10][11][12][13]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.[][15][16][17]
The choice of method depends on the specific requirements of your experiment, including the desired final solvent system, concentration, and compatibility with downstream applications.
Troubleshooting Guides and Experimental Protocols
This section provides detailed troubleshooting guides and experimental protocols for the primary solubility enhancement techniques.
Co-solvency Approach
When to use this method: This is often the first and simplest method to try when a single solvent does not provide adequate solubility. It is particularly useful for preparing stock solutions and for applications where a small percentage of a co-solvent is tolerable.[6][18]
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when the co-solvent solution is diluted, try using a higher percentage of the co-solvent in the final mixture or select a stronger co-solvent.
-
Co-solvent incompatibility: Ensure the chosen co-solvent is compatible with your experimental system (e.g., does not interfere with assays, is not toxic to cells).
Experimental Protocol: Co-solvent Solubility Enhancement
-
Solvent Screening:
-
Prepare small, saturated solutions of this compound in a range of individual organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile).
-
Equilibrate the solutions by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the excess solid.
-
Analyze the supernatant by a suitable method (e.g., UV-Vis spectroscopy, HPLC) to determine the solubility in each solvent.
-
-
Co-solvent System Preparation:
-
Based on the results from the solvent screening, select a strong solvent in which the compound is highly soluble (e.g., DMSO) and a weaker, but miscible, solvent that is compatible with your experiment (e.g., ethanol).
-
Prepare a series of co-solvent mixtures with varying ratios of the strong and weak solvents (e.g., 90:10, 80:20, 50:50 DMSO:ethanol).
-
-
Solubility Determination in Co-solvent Systems:
-
Determine the solubility of your compound in each co-solvent mixture using the method described in step 1.
-
Data Presentation:
| Co-solvent System (Solvent 1:Solvent 2) | Ratio (v/v) | Expected Solubility Trend |
| DMSO:Ethanol | 90:10 | High |
| DMSO:Ethanol | 80:20 | High |
| DMSO:Ethanol | 50:50 | Moderate to High |
| DMSO:Water | 90:10 | Moderate |
| Ethanol:Water | 50:50 | Low to Moderate |
Note: This table presents a hypothetical trend. Actual solubility must be determined experimentally.
Workflow for Co-Solvency Method
Caption: Workflow for the co-solvency solubility enhancement method.
pH Adjustment
When to use this method: This method is suitable for ionizable compounds. Since this compound contains a basic pyridine ring, its solubility is expected to increase in acidic conditions due to protonation.[5]
Troubleshooting:
-
Compound degradation: Extreme pH values can cause chemical degradation of the compound. Assess the stability of your compound at the desired pH.
-
Buffer incompatibility: The chosen buffer system should not interact with the compound or interfere with the experiment.
Experimental Protocol: pH-Dependent Solubility Determination
-
pKa Determination (Optional but Recommended):
-
Preparation of Buffers:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
-
Solubility Measurement:
-
Add an excess amount of this compound to each buffer solution.
-
Equilibrate the samples for 24-48 hours.
-
Centrifuge to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method.
-
Data Presentation:
| pH | Expected Ionization State | Expected Solubility Trend |
| 2.0 | Protonated (Cationic) | High |
| 4.0 | Mostly Protonated | Moderate to High |
| 6.0 | Partially Protonated | Moderate |
| 7.4 | Mostly Neutral | Low |
| 8.0 | Neutral | Low |
Note: This table is based on the general behavior of pyridine-containing compounds. The actual pH-solubility profile needs to be determined experimentally.
Decision Logic for pH Adjustment
Caption: Decision logic for using pH adjustment to enhance solubility.
Solid Dispersion
When to use this method: This technique is useful for increasing the dissolution rate and apparent solubility of crystalline compounds by dispersing them in a carrier matrix in an amorphous state.[9][10][11][12][13]
Troubleshooting:
-
Recrystallization: The amorphous form can be unstable and may recrystallize over time. Proper selection of the carrier and storage conditions are crucial.
-
Carrier selection: The carrier must be soluble in the desired solvent and compatible with the compound and the intended application.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Carrier Selection:
-
Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).[7]
-
-
Preparation of Solid Dispersion:
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
-
Characterization and Solubility Assessment:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Determine the solubility of the solid dispersion in the target solvent and compare it to the solubility of the pure crystalline compound.
-
Data Presentation:
| Carrier | Drug:Carrier Ratio | Physical State | Expected Solubility Enhancement |
| PVP K30 | 1:1 | Amorphous | Moderate |
| PVP K30 | 1:5 | Amorphous | High |
| HPMC | 1:1 | Amorphous | Moderate |
| HPMC | 1:5 | Amorphous | High |
Note: The optimal carrier and ratio must be determined experimentally.
Workflow for Solid Dispersion Preparation
References
- 1. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 9. ajprd.com [ajprd.com]
- 10. japsonline.com [japsonline.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins as functional excipients: methods to enhance complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. mdpi.com [mdpi.com]
- 22. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
Preventing dimer formation in pyrrolo[2,3-b]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during chemical reactions involving pyrrolo[2,3-b]pyridines (7-azaindoles).
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in pyrrolo[2,3-b]pyridine reactions?
A1: Dimer formation is an undesired side reaction where two molecules of the same reactant couple together. In the context of pyrrolo[2,3-b]pyridine chemistry, this can manifest as the homocoupling of two pyrrolo[2,3-b]pyridine units, or the dimerization of a coupling partner (like an alkyne or a boronic acid). This side reaction is problematic because it consumes starting materials, reduces the yield of the desired product, and complicates the purification process due to the potential for similar physical properties between the product and the dimeric byproduct.
Q2: What are the most common types of reactions where dimer formation is observed with pyrrolo[2,3-b]pyridines?
A2: Dimer formation is frequently encountered in several common cross-coupling reactions, including:
-
Sonogashira Coupling: Leads to the homocoupling of terminal alkynes (Glaser coupling).
-
Suzuki-Miyaura Coupling: Can result in the homocoupling of boronic acids.
-
Ullmann Coupling: May produce homocoupling of the halo-pyrrolo[2,3-b]pyridine starting material.
-
Buchwald-Hartwig Amination: While less common for the pyrrolo[2,3-b]pyridine core itself, side reactions can occur.
-
C-H Activation Reactions: Can lead to oxidative homodimerization of the pyrrolo[2,3-b]pyridine scaffold.
Q3: Are unprotected N-H groups on the pyrrolo[2,3-b]pyridine ring problematic?
A3: Yes, the unprotected N-H group of the pyrrole ring in 7-azaindole can sometimes complicate reactions. It can act as a chelating ligand to the metal catalyst, potentially leading to catalyst deactivation.[1] In some cases, N-protection is employed to avoid these issues, although many modern protocols are designed to be effective with unprotected 7-azaindoles.[1][2]
Troubleshooting Guides
Issue 1: Dimer formation in Sonogashira Coupling (Glaser Coupling)
Symptom: You observe a significant amount of a byproduct corresponding to the homocoupling of your terminal alkyne.
Cause: The presence of a copper(I) co-catalyst in the presence of an oxidant (like air) promotes the oxidative dimerization of terminal alkynes, a side reaction known as Glaser coupling.[3]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for Glaser coupling.
Solutions:
-
Implement a Copper-Free Protocol: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst.[3][4]
-
Rigorous Degassing: If a copper co-catalyst is used, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize the presence of oxygen.[5]
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich ligands can sometimes favor the desired reaction.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from general procedures for copper-free Sonogashira reactions.[6][7]
-
Degassing: Degas the solvent (e.g., DMSO or THF) by sparging with argon for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the degassed solvent via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Homocoupling in Suzuki-Miyaura Coupling
Symptom: A significant amount of a biaryl byproduct from the homocoupling of the boronic acid is observed.
Cause: This side reaction is primarily caused by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid, or by the use of a Pd(II) precatalyst which can directly mediate homocoupling during its reduction to the active Pd(0) species.[8]
Troubleshooting Workflow:
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic cross-coupling of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning a cross-coupling reaction with this compound. Which type of reaction is most suitable for C-C and C-N bond formation?
A1: For the functionalization of this compound, several palladium-catalyzed cross-coupling reactions are highly effective. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a versatile and widely used method in pharmaceutical and fine chemical synthesis.[1][2]
-
Buchwald-Hartwig Amination: The preferred method for constructing carbon-nitrogen (C-N) bonds with a broad range of primary and secondary amines.[3][4]
-
Sonogashira Coupling: Specifically used for the formation of carbon-carbon triple bonds (C-C≡) with terminal alkynes.[5][6][7]
Q2: The C-Cl bond in my substrate is known to be unreactive. What are the key considerations for catalyst selection to ensure a successful reaction?
A2: The Carbon-Chlorine (C-Cl) bond is indeed less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[8] To overcome this, the selection of a highly active catalyst system is crucial. Key considerations include:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[1][2]
-
Ligand: This is the most critical component for activating C-Cl bonds. Bulky, electron-rich phosphine ligands are highly recommended. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, have demonstrated high efficacy in coupling heteroaryl chlorides.[8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[8] For some substrates, more traditional ligands like PPh₃ or dppf might be sufficient, but starting with a more advanced ligand is advisable for this substrate.[6]
Q3: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?
A3: Low or no product formation in a Suzuki coupling with a chloropyridine derivative is a common issue.[8] A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: As mentioned, standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[8]
-
Recommendation: Switch to a more active catalytic system featuring a Buchwald ligand (e.g., XPhos, SPhos) or an NHC ligand.[8] Consider increasing the catalyst loading if necessary.
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step.
-
Recommendation: Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[8]
-
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to facilitate the difficult oxidative addition at the C-Cl bond.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[8] Microwave irradiation can also be an effective method for rapid and efficient heating.
-
-
Improper Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used.[9] Ensure the solvent is thoroughly degassed.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.
Q4: I am performing a Buchwald-Hartwig amination and observing significant side product formation. What are the potential side reactions and how can they be minimized?
A4: In Buchwald-Hartwig amination, several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can occur if there are sources of hydride in the reaction mixture or through β-hydride elimination from the amine coupling partner.
-
Recommendation: Ensure anhydrous conditions and use a bulky ligand that favors reductive elimination over β-hydride elimination.
-
-
Homocoupling of Amines: This can be an issue with certain amine substrates.
-
Recommendation: Optimizing the reaction temperature and catalyst-to-ligand ratio can help minimize this side reaction.
-
Q5: During my Sonogashira coupling, I am observing homocoupling of the alkyne (Glaser coupling). How can I prevent this?
A5: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.
-
Recommendation:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst, thereby eliminating the Glaser coupling side reaction.[7]
-
Amine Base/Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Running the reaction under dilute conditions can also be beneficial.
-
Slow Addition: Slow addition of the alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.
-
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 - 120 | 2 - 5 |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 1 - 3 |
| XPhos Pd G3 | - | K₃PO₄ | THF | 80 - 100 | 2 - 5 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 - 110 | 2 - 4 |
| Pd(OAc)₂ | DavePhos | LHMDS | 1,4-Dioxane | 100 | 1 - 3 |
| RuPhos Pd G3 | - | K₃PO₄ | t-BuOH | 90 - 110 | 2 - 5 |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of this compound
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | CuI | Et₃N or DIPA | DMF or THF | 25 - 80 | 2 - 5 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 60 - 80 | 1 - 3 |
| Pd(OAc)₂/dppf | None (Copper-free) | TBAF | THF | 25 - 60 | 2 - 5 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in the degassed solvent (e.g., 1,4-dioxane/water).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step. This guide provides a comprehensive comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, and contrasts it with related analogues. This document offers detailed experimental protocols and visual workflows to aid in the characterization of such molecules.
Predicted and Comparative NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, this guide presents a predicted ¹H and ¹³C NMR data set. This prediction is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. For comparative purposes, experimental data for selected 7-azaindole derivatives are provided.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the target molecule. These predictions are based on an analysis of substituent effects on the 7-azaindole scaffold.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (H1) | 11.5 - 12.5 | br s | - |
| H2 | 7.5 - 7.7 | d | ~2.5 |
| H3 | 6.4 - 6.6 | d | ~2.5 |
| H4 | 7.9 - 8.1 | s | - |
| CH₃ | 2.4 - 2.6 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 128 |
| C3 | 100 - 103 |
| C3a | 148 - 151 |
| C4 | 120 - 123 |
| C5 | 128 - 131 |
| C6 | 140 - 143 |
| C7a | 145 - 148 |
| CH₃ | 15 - 18 |
Comparative Analysis with Alternative 7-Azaindole Derivatives
Table 3: Comparative ¹H NMR Data of Selected 7-Azaindole Derivatives (in DMSO-d₆)
| Compound | H2 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | Other Signals (δ, ppm) |
| This compound | 7.5 - 7.7 (d) | 6.4 - 6.6 (d) | 7.9 - 8.1 (s) | - | - | 11.5-12.5 (br s, NH), 2.4-2.6 (s, CH₃) |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine | 8.31 (d) | - | 7.90 (dd) | 7.07 (dd) | - | 10.27 (s, NH), 2.33 (s, CH₃) |
| 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | - | - | - | - | - | No detailed data available |
| Pexidartinib (a complex derivative) | 8.18 (d) | 7.48 (d) | 8.09 (d) | - | - | 11.77 (d, NH), and others |
Predicted data
Table 4: Comparative ¹³C NMR Data of Selected 7-Azaindole Derivatives (in CDCl₃)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C3a (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7a (δ, ppm) | Other Signals (δ, ppm) |
| This compound | 125 - 128 | 100 - 103 | 148 - 151 | 120 - 123 | 128 - 131 | 140 - 143 | 145 - 148 | 15 - 18 (CH₃) |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine | 122.38 | 110.11 | 127.26 | 121.05 | 115.22 | 142.60 | 149.14 | 9.87 (CH₃) |
Predicted data
Experimental Protocols
A standardized protocol for NMR spectral analysis is crucial for obtaining high-quality, reproducible data.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse-acquire sequence is commonly employed. A larger spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure, using 2D NMR data for confirmation.
-
Visualization of the NMR Analysis Workflow
The following diagrams illustrate the key stages in NMR spectral analysis, from sample handling to final structural confirmation.
Caption: A flowchart illustrating the major steps involved in NMR spectral analysis.
Caption: Logical relationships between different NMR parameters and structural elucidation.
Reactivity Face-Off: 5-Chloro- vs. 5-Bromo-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry. Functionalization at the 5-position is a common strategy for modulating biological activity. The choice between a chloro or bromo substituent at this position can significantly influence synthetic efficiency, reaction conditions, and overall yield in key cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-Chloro- and 5-Bromo-pyrrolo[2,3-b]pyridine, supported by experimental data and detailed protocols.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F. This trend is inversely proportional to the bond dissociation energy, where the C-Br bond is weaker than the C-Cl bond. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-limiting step in the catalytic cycle, is more facile for 5-Bromo-pyrrolo[2,3-b]pyridine than for its chloro-analogue. This inherent difference in reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-substituted compound.
Comparative Data on Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling
| Halogen at C5 | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90% (representative) |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-80% (representative) |
Table 2: Buchwald-Hartwig Amination
| Halogen at C5 | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo | Morpholine | Pd₂(dba)₃ / DavePhos | LiHMDS | Toluene | 80 | 3 | >95%[1] |
| Chloro | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90% (representative) |
Table 3: Sonogashira Coupling
| Halogen at C5 | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 4 | ~85-95% (representative) |
| Chloro | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 12-24 | ~60-70% (representative) |
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions. Note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-pyrrolo[2,3-b]pyridine
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-pyrrolo[2,3-b]pyridine
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.
-
Add the 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 5-Bromo-pyrrolo[2,3-b]pyridine
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.05-0.1 equiv).
-
Add the anhydrous solvent (DMF or THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Reactivity Principle
The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and the underlying principle of halide reactivity in the key oxidative addition step.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Oxidative addition step: C-Br bond cleavage is faster than C-Cl bond cleavage.
Conclusion
References
A Comparative Analysis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine and Other Potent CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine and other notable inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical target in oncology and inflammatory diseases. While specific experimental data for this compound is not publicly available, its structural similarity to known pyrrolo[2,3-b]pyridine-based kinase inhibitors suggests its potential as a CSF-1R inhibitor. This guide therefore presents a comparison with the well-characterized CSF-1R inhibitors Pexidartinib (PLX3397), GW2580, and PLX5622, providing a framework for the potential evaluation and positioning of novel compounds in this class.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various pathologies, including cancer, where tumor-associated macrophages (TAMs) promote tumor growth, angiogenesis, and metastasis. Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy.
Comparative Biological Activity
This section compares the in vitro inhibitory potency of Pexidartinib, GW2580, and PLX5622 against CSF-1R. The data presented here is compiled from various scientific publications and vendor technical sheets. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Pexidartinib (PLX3397) | CSF-1R | 17 - 20 | Biochemical | [1][2] |
| c-Kit | 10 - 12 | Biochemical | [1][2] | |
| FLT3-ITD | 9 | Biochemical | [1] | |
| GW2580 | c-Fms (CSF-1R) | 10 - 30 | Biochemical/Cell-based | [3][4][5] |
| PLX5622 | CSF-1R | 16 | Biochemical | [6][7] |
Note: No public data is available for the biological activity of this compound. The pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors, and derivatives have shown potent CSF-1R inhibitory activity.
Signaling Pathway Inhibition
The binding of CSF-1 or IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate macrophage function. CSF-1R inhibitors act by blocking this initial phosphorylation step.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. Below are generalized protocols for key assays used to evaluate CSF-1R inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated CSF-1R kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R.
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (at or near the Km for CSF-1R)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CSF-1R enzyme, and substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on CSF-1R signaling for their growth.
Objective: To determine the cellular potency of a test compound in inhibiting CSF-1R-mediated cell proliferation.
Materials:
-
A CSF-1 dependent cell line (e.g., M-NFS-60 or bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Recombinant CSF-1
-
Test compound (serially diluted)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound in the presence of CSF-1.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
In Vivo Microglia Depletion Study (for CNS-penetrant inhibitors like PLX5622)
This type of study evaluates the ability of a CSF-1R inhibitor to cross the blood-brain barrier and eliminate microglia in the central nervous system.
Objective: To assess the in vivo efficacy of a test compound in depleting microglia.
Materials:
-
Laboratory animals (e.g., mice)
-
Test compound formulated in vehicle or chow
-
Control vehicle or chow
-
Tissue processing reagents
-
Antibodies for immunohistochemistry or flow cytometry (e.g., anti-Iba1, anti-CD11b)
-
Microscope or flow cytometer
Procedure:
-
Administer the test compound to the animals at a specified dose and duration (e.g., PLX5622 at 1200 ppm in chow for 7-21 days).[6][8]
-
Include a control group receiving vehicle or control chow.
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process the tissue for immunohistochemistry or flow cytometry.
-
Stain the tissue with microglia-specific markers to quantify the number of microglia.
-
Compare the number of microglia in the treated group to the control group to determine the percentage of depletion.
Conclusion
While the biological activity of this compound remains to be elucidated, its structural features suggest it may be a valuable candidate for investigation as a kinase inhibitor, potentially targeting CSF-1R. The comparative data and experimental protocols provided in this guide for the established CSF-1R inhibitors Pexidartinib, GW2580, and PLX5622 offer a robust framework for the evaluation of novel compounds in this chemical space. Further investigation into the synthesis and biological characterization of this compound is warranted to determine its therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Landscape of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While the specific crystal structure of this compound is not publicly available as of this guide's compilation, this document presents a detailed comparison with structurally related 1H-pyrrolo[2,3-b]pyridine derivatives for which crystallographic data has been published. This comparative approach offers valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of compounds.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The introduction of substituents, such as the chloro and methyl groups in the title compound, can significantly influence the molecule's electronic properties, steric profile, and, consequently, its interaction with biological targets. X-ray crystallography provides the definitive method for elucidating these structural nuances at the atomic level.
Comparative Crystallographic Data
To contextualize the structural features of this compound, we have compiled crystallographic data from several published derivatives. The following table summarizes key unit cell parameters and space groups, offering a quantitative basis for comparison. These parameters define the size and symmetry of the repeating unit within the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | C₁₆H₁₆N₂O₃ | Monoclinic | P2₁/n | 7.6283(9) | 10.1745(4) | 18.604(2) | 104.778(6) | [1] |
| Pexidartinib Dihydrochloride Dihydrate | C₂₀H₂₁Cl₃F₃N₅O₂ | Monoclinic | P2₁/c | 14.4641(3) | 12.2163(10) | 13.3877(17) | 107.18(18) | [2] |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | Monoclinic | P2₁/c | 3.945(1) | 15.004(2) | 12.188(2) | 91.07(2) | [3] |
Note: Pexidartinib contains a 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety.
The data reveals that even with the same core scaffold, different substituents can lead to significant variations in the crystal packing and unit cell dimensions. For instance, the bulky 2-(3,4,5-trimethoxyphenyl) substituent results in a considerably larger unit cell volume compared to the smaller 5-bromo derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules
The determination of a crystal structure by X-ray diffraction is a well-established technique. The following protocol outlines the key steps typically involved in the analysis of small organic molecules like the 1H-pyrrolo[2,3-b]pyridine derivatives discussed.
1. Crystallization:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion (liquid-liquid or liquid-solid), and slow cooling of a saturated solution.
-
A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
4. Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
5. Structure Validation and Analysis:
-
The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
-
The geometry of the molecule, including bond lengths, bond angles, and torsion angles, is analyzed.
-
Intermolecular interactions, such as hydrogen bonds and π-stacking, are identified and characterized to understand the crystal packing.
Below is a graphical representation of the typical workflow for X-ray crystallography.
Experimental workflow for small molecule X-ray crystallography.
Signaling Pathways and Logical Relationships
The 1H-pyrrolo[2,3-b]pyridine scaffold is often explored for its role as a kinase inhibitor. The general mechanism of action involves the compound binding to the ATP-binding site of a kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways crucial for cell proliferation, survival, and differentiation, making these compounds attractive candidates for cancer therapy.
The following diagram illustrates a simplified signaling pathway that can be targeted by such inhibitors.
Inhibition of a kinase signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
References
High-performance liquid chromatography (HPLC) method for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a detailed experimental protocol and comparison to alternative methods. The information herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
High-Performance Liquid Chromatography (HPLC) as the Method of Choice
Reverse-phase HPLC (RP-HPLC) is the most widely adopted and robust method for the analysis of small molecule drug candidates and intermediates like this compound. Its advantages include high resolution, sensitivity, and reproducibility. A typical HPLC method for a pyrrolopyridine derivative would involve a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer.
Performance Comparison: HPLC vs. Alternatives
While HPLC is the standard, other analytical techniques can be considered. The following table summarizes a comparison of potential methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle sizes (<2 µm) for higher resolution and speed. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | Octadecylsilane (C18) bonded to silica particles. | Sub-2 µm C18 or similar bonded silica/hybrid particles. | Polysiloxane-based stationary phases. |
| Typical Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution. | Acetonitrile/Methanol and buffered aqueous solution. | Inert gas (e.g., Helium, Nitrogen). |
| Advantages | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds. | Faster analysis times, higher resolution and sensitivity compared to HPLC. | High resolution for volatile compounds. |
| Disadvantages | Longer run times compared to UPLC, higher solvent consumption. | Higher backpressure requires specialized equipment, potentially higher cost. | Requires analyte to be volatile and thermally stable, which may not be suitable for many pharmaceutical intermediates. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | UV-Vis, DAD, MS. | Flame Ionization (FID), Mass Spectrometry (MS). |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a representative method based on common practices for the analysis of pyrrolopyridine derivatives.[1] Method optimization and validation are crucial for specific applications.
a. Instrumentation and Columns:
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[1]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
b. Reagents and Solutions:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Buffer: 0.1% Formic acid or a phosphate buffer, pH adjusted as needed for optimal peak shape.
-
Standard Solution: A stock solution of this compound of known concentration (e.g., 1 mg/mL) prepared in a suitable solvent (e.g., acetonitrile or methanol). Working standards are prepared by diluting the stock solution.
-
Sample Solution: Prepared by accurately weighing and dissolving the sample in a suitable solvent to a known concentration.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Example Gradient: 10% ACN to 90% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. Aromatic heterocycles typically have strong absorbance between 220-280 nm.
-
Injection Volume: 10 µL.
d. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the corresponding standard.
Alternative Method: Gas Chromatography (GC)
For a compound like this compound, GC is generally less suitable than HPLC due to the compound's relatively low volatility and potential for thermal degradation. However, for completeness, a general protocol is outlined.
a. Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
b. Reagents and Solutions:
-
Carrier Gas: High-purity Helium or Nitrogen.[2]
-
Sample Preparation: The sample must be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
c. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature ramp is used to elute the compounds, for example, starting at 100 °C and ramping to 280 °C.
-
Detector Temperature: FID: 280-300 °C; MS transfer line: 280 °C.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the HPLC method and the logical comparison of the analytical techniques.
Caption: HPLC Experimental Workflow Diagram.
Caption: Comparison of Analytical Methodologies.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine and Alternative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this analysis is based on established fragmentation principles of related chemical structures, including indole, pyridine, and their substituted derivatives.[1][2][3][4][5][6] This guide also presents a standardized experimental protocol for obtaining mass spectra and compares the utility of mass spectrometry with other key analytical techniques for the structural elucidation of such compounds.
Predicted Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[7][8][9] This fragmentation is highly dependent on the stability of the resulting ions and provides a structural "fingerprint" of the molecule.[7] For this compound (Molecular Weight: 166.61 g/mol ), the fragmentation is expected to be driven by the presence of the chloro and methyl substituents, as well as the stability of the fused aromatic pyrrolopyridine ring system.
The primary fragmentation pathways are predicted to involve the initial loss of a methyl radical (•CH₃) or a chlorine radical (•Cl), followed by subsequent cleavages of the heterocyclic ring, such as the loss of hydrogen cyanide (HCN).
Key Fragmentation Steps:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 166. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 168 with an intensity of approximately one-third of the molecular ion peak.
-
Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da). This would result in a prominent ion at m/z 151. This fragment may undergo rearrangement to a more stable, ring-expanded azaquinolinium-type structure.
-
Loss of a Chlorine Radical ([M-Cl]⁺): The cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da), generating an ion at m/z 131.
-
Loss of Hydrogen Cyanide ([M-CH₃-HCN]⁺): Following the initial loss of a methyl group, the pyrrole ring can undergo its characteristic fragmentation by losing a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would produce a fragment ion at m/z 124 from the m/z 151 precursor.
-
Loss of Hydrogen Chloride ([M-HCl]⁺•): The elimination of a neutral hydrogen chloride molecule (HCl, 36 Da) is another possible pathway, which would yield a radical cation at m/z 130.
The proposed fragmentation pathway is visualized in the diagram below.
Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
Experimental Protocols
Mass Spectrometry Analysis (GC-EI-MS)
This protocol outlines a standard procedure for the analysis of a solid, volatile organic compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.[10]
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[10]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to a standard 2 mL GC-MS sample vial.[10]
-
-
Instrumentation and Parameters:
-
Instrument: A standard benchtop GC-MS system equipped with an EI source.
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion peak and its corresponding M+2 isotope peak.
-
Analyze the fragmentation pattern and compare it to the predicted pathway and spectral libraries (if available).
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural characterization often requires complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns. | High sensitivity, provides a unique "fingerprint" spectrum, compatible with chromatography for mixture analysis. | The molecular ion may be weak or absent for some compounds; extensive fragmentation can be complex to interpret without reference data.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular skeleton (¹H, ¹³C), connectivity between atoms (COSY, HSQC, HMBC), and stereochemistry. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, sample must be soluble in deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=C, C-N, C-Cl bonds) based on their vibrational frequencies. | Fast, simple sample preparation, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure and connectivity; spectra can be complex for large molecules. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the conjugated π-system of the aromatic rings. | Simple, fast, and can be used for quantitative analysis. | Provides limited structural information, many compounds can have similar spectra. |
Logical Workflow for Structural Elucidation
A typical workflow for identifying and characterizing a novel compound like this compound would integrate these techniques.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]
- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
In Vitro ADME Properties of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the in vitro ADME characteristics of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives and related analogs. The data presented herein is crucial for selecting and optimizing lead candidates in drug discovery programs.
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. Understanding the impact of substitutions on this core structure is paramount for designing molecules with favorable drug-like properties. While specific in vitro ADME data for this compound derivatives is not extensively available in the public domain, this guide compiles and compares relevant data from closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs. The following sections detail the metabolic stability and plasma protein binding of these compounds, offering valuable insights for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Comparative In Vitro ADME Data
The following table summarizes the in vitro ADME properties of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, as reported in a study on Phosphodiesterase 4B (PDE4B) inhibitors.[1] This data provides a valuable reference for predicting the behavior of other substituted 1H-pyrrolo[2,3-b]pyridines.
Table 1: In Vitro DMPK of Selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [1]
| Compound ID | Human Microsomal Stability (% Remaining at 30 min) | Mouse Microsomal Stability (% Remaining at 30 min) | Human Intrinsic Clearance (CLint, in vitro) (µL/min/mg protein) | Mouse Intrinsic Clearance (CLint, in vitro) (µL/min/mg protein) | Human Plasma Protein Binding (% Free Fraction) | Mouse Plasma Protein Binding (% Free Fraction) |
| 14x | >95 | >95 | < 10 | < 10 | 10.2 | 3.4 |
| 14z | >95 | >95 | < 10 | < 10 | 15.1 | 4.6 |
| 14bb | >95 | >95 | < 10 | < 10 | 3.1 | 1.2 |
| 14i | 75 | 60 | 25 | 45 | 5.2 | 1.8 |
| 14j | 65 | 55 | 35 | 55 | 4.1 | 1.5 |
| 11a | 50 | 40 | 60 | 80 | 2.5 | <1 |
| 14a | 45 | 35 | 70 | 90 | 3.8 | <1 |
Note: The specific structures of the compounds listed above are detailed in the source publication.[1] These compounds are 1H-pyrrolo[2,3-b]pyridine-2-carboxamides with various substitutions, and not direct this compound derivatives.
Key Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro ADME data. The following are standard protocols for the key experiments cited.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver microsomal enzymes, primarily Cytochrome P450s.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) are thawed and diluted in phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins.
Methodology:
-
Apparatus Setup:
-
A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically with a molecular weight cut-off of 8-12 kDa) is used.
-
-
Sample Preparation:
-
The test compound is added to plasma (human or other species) at a specific concentration.
-
-
Dialysis:
-
The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of free fraction is then reported.
-
Visualizing In Vitro ADME Concepts and Workflows
To further clarify the relationships and processes involved in in vitro ADME assessment, the following diagrams are provided.
Caption: Conceptual overview of in vitro ADME properties and their corresponding assays.
Caption: A generalized workflow for a typical in vitro ADME experiment.
References
Comparative Analysis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to mimic the adenine core of ATP allows it to effectively bind to the hinge region of various kinases, making it a valuable starting point for the design of targeted therapies. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs, focusing on their potential as kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from related 1H-pyrrolo[2,3-b]pyridine derivatives to extrapolate key structural insights and provide a framework for further research and development.
Key Insights into Structure-Activity Relationships
The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is significantly influenced by the nature and position of substituents on the bicyclic core. The 5- and 6-positions are of particular interest, as modifications at these sites can modulate potency, selectivity, and pharmacokinetic properties.
Role of the 5-Chloro Substitution: The presence of a chlorine atom at the 5-position is a common feature in many kinase inhibitors. This substitution can contribute to the overall binding affinity through various interactions, including hydrophobic and halogen bonding with the amino acid residues in the ATP-binding pocket. In the context of related 7-azaindole derivatives, a chloro substituent has been shown to engage in van der Waals contacts with gatekeeper residues, such as methionine, which can influence inhibitor potency.[1]
Impact of the 6-Methyl Substitution: A methyl group at the 6-position can also play a crucial role in the activity of these analogs. It can provide beneficial hydrophobic interactions within the kinase domain and influence the overall conformation of the molecule, potentially leading to improved binding. While specific data for a 6-methyl group in combination with a 5-chloro substituent is scarce, studies on related pyrrolopyrimidines have shown that disubstitution at the 5- and 6-positions with appropriate groups is a key feature for potent antiproliferative activity.[2]
Comparative Biological Activity
While a direct comparison of a series of this compound analogs is not available in the reviewed literature, we can infer potential activity trends from studies on related compounds. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent activity, with substitutions at the 5-position being critical.[3] One study highlighted that a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative showed significant promise.[3] Although not a direct comparison, this underscores the importance of electron-withdrawing groups at this position.
To provide a tangible, albeit indirect, comparison, the following table summarizes the activity of various substituted 1H-pyrrolo[2,3-b]pyridine analogs against different kinases, illustrating the impact of substitutions at the 5-position.
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Reference |
| Analog A | -CF3 | FGFR1 | 7 | [1] |
| Analog B | -CF3 | FGFR2 | 9 | [1] |
| Analog C | -CF3 | FGFR3 | 25 | [1] |
| Analog D | -Phenyl | CDK8 | 35.2 | [4] |
| Analog E | -H | PDE4B | 480 | [4] |
This table is a compilation from different studies and is intended to illustrate the effect of 5-substitution on kinase inhibitory activity. Direct comparison of IC50 values across different assays and kinases should be made with caution.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on methodologies reported for similar compounds.
General Synthesis Scheme
The synthesis of this compound analogs can be achieved through a multi-step process, often starting from a substituted pyridine derivative. A common approach involves the construction of the pyrrole ring onto the pyridine core.
Caption: General workflow for the synthesis of this compound analogs.
A plausible synthetic route could involve the following key steps:
-
Preparation of a substituted 2-aminopyridine: Starting with a commercially available or synthesized 2-amino-5-chloro-6-methylpyridine.
-
Introduction of a two-carbon unit: Reacting the aminopyridine with a suitable reagent to introduce the atoms necessary for the pyrrole ring formation.
-
Cyclization: Inducing an intramolecular cyclization to form the 1H-pyrrolo[2,3-b]pyridine core. This can often be achieved through transition metal-catalyzed reactions.
-
Further derivatization: Subsequent modifications at other positions of the scaffold can be performed to explore the SAR.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs against a specific kinase can be determined using a variety of in vitro assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase enzyme of interest
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.
-
Add the diluted test compounds to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors for various kinases involved in critical cellular signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by such inhibitors.
References
- 1. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its unique properties, including its ability to act as a bioisostere of indole and its capacity for hydrogen bonding, make it a valuable building block in drug discovery. The synthesis of substituted 7-azaindoles, however, can be challenging due to the electronic nature of the pyridine ring. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific target molecules.
Key Synthetic Strategies at a Glance
Several synthetic strategies have been developed to access the 7-azaindole core. These can be broadly categorized into classical indole syntheses and modern transition-metal-catalyzed methods. While classical methods are often limited by harsh conditions and low yields when applied to azaindoles, modern approaches offer greater efficiency and functional group tolerance.
Figure 1. Overview of major synthetic routes to 7-azaindoles.
Quantitative Comparison of Key Synthesis Routes
The following tables summarize the key parameters for some of the most effective and commonly employed methods for the synthesis of substituted 7-azaindoles.
Table 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
| Entry | Starting Material | Alkyne | Catalyst System | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | rt | 2 | 95 (coupling) | [1] |
| 2 | 2-Amino-3-(phenylethynyl)pyridine | - | - | t-BuOK, 18-crown-6 | Toluene | 65 | 0.5 | 98 (cyclization) | [1] |
| 3 | 2-Amino-3-iodopyridine | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | rt | 2 | 92 (coupling) | [1] |
| 4 | 2-Amino-3-(hex-1-yn-1-yl)pyridine | - | - | t-BuOK, 18-crown-6 | Toluene | 65 | 0.5 | 96 (cyclization) | [1] |
Table 2: Rhodium(III)-Catalyzed C-H Activation/Annulative Coupling
| Entry | Aminopyridine | Alkyne | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | N-(pyridin-2-yl)pivalamide | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | AgSbF₆, Ag₂CO₃ | 1,2-DCE | 90 | 18 | 74 | [2] |
| 2 | N-(5-methylpyridin-2-yl)pivalamide | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | AgSbF₆, Ag₂CO₃ | 1,2-DCE/PhMe | 90 | 18 | 85 | [2] |
| 3 | N-(pyridin-2-yl)pivalamide | Diphenylacetylene | [RhCp*Cl₂]₂ | AgSbF₆, Ag₂CO₃ | 1,2-DCE | 90 | 18 | 92 | [2] |
Table 3: Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines
| Entry | 3-Alkynyl-2-aminopyridine | Acid System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | 2-Amino-3-(phenylethynyl)pyridine | TFA, TFAA | CH₂Cl₂ | rt | 2 | 85 | [3] |
| 2 | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | TFA, TFAA | CH₂Cl₂ | rt | 2 | 90 | [3] |
| 3 | 2-Amino-3-(cyclohex-1-en-1-ylethynyl)pyridine | TFA, TFAA | CH₂Cl₂ | rt | 2 | 78 | [3] |
Table 4: Chichibabin Cyclization
| Entry | Picoline Derivative | Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation | |---|---|---|---|---|---|---|---| | 1 | 2-Fluoro-3-picoline | Benzonitrile | LDA (2.1 equiv) | THF | -40 | 3 | 82 |[4] | | 2 | 3-Picoline | Benzonitrile | LDA (3.3 equiv) | THF | 0 to 40 | - | 90 |[4] |
Experimental Protocols for Key Syntheses
Palladium-Catalyzed Sonogashira Coupling and C-N Cyclization
This two-step procedure is a reliable method for the synthesis of 2-substituted 7-azaindoles.[1]
Figure 2. Workflow for Pd-catalyzed 7-azaindole synthesis.
Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) is added triethylamine (3.0 mmol). The mixture is degassed, and then Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are added. The reaction is stirred at room temperature for 2 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: C-N Cyclization. The 2-amino-3-(alkynyl)pyridine (1.0 mmol) is dissolved in toluene (10 mL). To this solution are added potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol). The mixture is heated at 65°C for 30 minutes. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.
Rhodium(III)-Catalyzed C-H Activation/Annulative Coupling
This method provides direct access to a variety of 7-azaindoles from readily available aminopyridines and internal alkynes.[2][5]
Figure 3. Workflow for Rh(III)-catalyzed synthesis.
General Procedure. To a screw-capped vial are added the N-(pyridin-2-yl)amide (0.10 mmol), the internal alkyne (0.15 mmol), [RhCp*Cl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Ag₂CO₃ (0.15 mmol). The vial is purged with nitrogen, and 1,2-dichloroethane (1.0 mL) is added. The mixture is stirred at 90°C for 18 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired 7-azaindole derivative.
Chichibabin Cyclization
This classical method can be effective for the synthesis of specific 7-azaindole structures.[4]
Figure 4. Workflow for Chichibabin cyclization.
Procedure. A solution of diisopropylamine (2.1 mmol) in THF (10 mL) is cooled to -40°C, and n-butyllithium (2.1 mmol) is added dropwise. The mixture is stirred for 30 minutes. A solution of 2-fluoro-3-picoline (1.0 mmol) in THF (2 mL) is then added dropwise, and the resulting mixture is stirred for 1 hour at -40°C. Benzonitrile (1.2 mmol) is then added, and the reaction is stirred for an additional 2 hours at -40°C. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated. The product is purified by column chromatography.
Comparison of Methodologies
-
Palladium-Catalyzed Reactions: These methods are highly versatile and allow for the introduction of a wide range of substituents at the 2- and 3-positions. The two-step Sonogashira coupling/cyclization protocol is particularly robust and high-yielding.[1] One-pot Suzuki-Miyaura reactions offer a more streamlined approach for diaryl-substituted 7-azaindoles.[6]
-
Rhodium-Catalyzed C-H Activation: This is a powerful and atom-economical method that avoids the need for pre-functionalized starting materials like halo-pyridines. It demonstrates good functional group tolerance and high regioselectivity.[2][5] However, the rhodium catalyst and silver additives can be costly.
-
Acid-Catalyzed Cyclization: This method is straightforward and utilizes readily available reagents. It is a good option for the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines, which can be prepared via Sonogashira coupling.[3]
-
Chichibabin Cyclization: This is a classic method that can provide good yields for specific substrates. However, it requires strongly basic conditions (LDA) and low temperatures, which may not be compatible with all functional groups.[4]
-
Classical Indole Syntheses (Fischer, Madelung, Hemetsberger): These methods are generally less efficient for 7-azaindoles compared to their indole counterparts due to the electron-deficient nature of the pyridine ring.[7] They often require harsh conditions and may result in low yields. However, the Hemetsberger synthesis has been reported to be effective for a range of substituted 5-, 6-, and 7-azaindoles.[7]
Conclusion
The choice of synthetic route for a substituted 7-azaindole will depend on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. For general versatility and high yields, palladium-catalyzed cross-coupling reactions are a reliable choice. For a more modern and atom-economical approach, rhodium-catalyzed C-H activation is an excellent option. For simpler substitutions and when starting from alkynyl pyridines, acid-catalyzed cyclization is a straightforward method. Classical methods, while having limitations, can still be valuable for the synthesis of specific 7-azaindole derivatives. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate strategy for their synthetic targets.
References
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Docking Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Target Proteins FGFR and c-Met
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of compounds featuring the 1H-pyrrolo[2,3-b]pyridine scaffold with two key protein kinase targets: Fibroblast Growth Factor Receptor (FGFR) and Mesenchymal-Epithelial Transition factor (c-Met). While direct docking data for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine was not publicly available, this guide leverages data from closely related analogs and compares their performance with established inhibitors for these targets.
Comparative Analysis of Docking and Inhibitory Activity
The following tables summarize the inhibitory activities and, where available, the docking scores of various 1H-pyrrolo[2,3-b]pyridine derivatives and established inhibitors against FGFR and c-Met kinases. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods and scoring functions.
Fibroblast Growth Factor Receptor (FGFR) Targeting
| Compound | Target(s) | IC50 | Docking/Binding Affinity Score | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR1, 2, 3, 4 | 7, 9, 25, 712 nM, respectively | Not explicitly stated | [1] |
| Ponatinib | FGFR1, 2, 3, 4 | 2, 2, 18, 8 nM, respectively | Not explicitly stated | [2] |
| AZD4547 | FGFR1, 2, 3 | Potent inhibitor | -139.25 kcal/mol (Induced-fit) | [3][4] |
| Infigratinib (BGJ398) | FGFR1, 2, 3, 4 | 0.9, 1.4, 1, 60 nM, respectively | Not explicitly stated | [5] |
c-Met Kinase Targeting
| Compound | Target | IC50 | Docking/Binding Affinity Score | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine Derivative (7c) | c-Met | 0.506 µM | Not explicitly stated | [2] |
| Foretinib | c-Met | Potent inhibitor | -7.151 kcal/mol | [6] |
| Tivantinib (ARQ 197) | c-Met | Ki of 355 nM | High score (not quantified) | [7][8] |
| Cabozantinib | c-Met | Potent inhibitor | 5.5775 (Total Docking Score) | [9] |
Experimental Protocols
The following represents a generalized workflow for molecular docking studies based on methodologies cited in the referenced literature. Specific parameters may vary between studies.
General Molecular Docking Protocol for Kinase Targets
-
Protein Preparation :
-
The three-dimensional crystal structure of the target kinase (e.g., FGFR1, c-Met) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation :
-
The 2D structures of the ligands, including the 1H-pyrrolo[2,3-b]pyridine derivatives and reference inhibitors, are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS).
-
Appropriate ionization states at physiological pH are assigned.
-
-
Grid Generation :
-
A docking grid is defined around the ATP-binding site of the kinase. The grid coordinates are typically centered on the co-crystallized ligand or identified active site residues.
-
-
Molecular Docking :
-
Flexible ligand docking is performed into a rigid or semi-flexible receptor model using software such as AutoDock, Glide, or GOLD.
-
Multiple docking poses are generated for each ligand.
-
-
Scoring and Analysis :
-
The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
The best-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a known ligand is often calculated to validate the docking protocol.
-
Visualizations
Experimental Workflow for a Typical Docking Study
Caption: A generalized workflow for in silico molecular docking studies.
Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling cascade by a representative inhibitor.
Simplified c-Met Signaling Pathway
Caption: Inhibition of the HGF/c-Met signaling pathway by a representative inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety Precautions and Waste Identification
Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is a halogenated organic substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Key Hazard Information:
-
Classification: Halogenated heterocyclic organic compound.
II. Segregation and Collection of Waste
Proper segregation of chemical waste at the source is fundamental to safe and cost-effective disposal. Due to its chemical nature, this compound waste must be handled as follows:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all waste containing this compound. The container should be made of a material compatible with halogenated organic compounds.
-
Halogenated vs. Non-Halogenated Waste: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[2][3] Co-mingling can lead to complex and expensive disposal processes.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][5] Store the container in a well-ventilated, designated secondary containment area away from heat, sparks, and open flames.[6][7][8]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general operational plan:
-
Waste Collection:
-
Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated halogenated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated halogenated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.[3] The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[3]
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste manifest with the accurate chemical name and quantity.
-
Disposal should be conducted through a permitted hazardous waste facility.[9] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[10]
-
IV. Quantitative Data and Summary
While specific concentration limits for the disposal of this compound are not explicitly defined in the available literature, general guidelines for halogenated solvents often apply. For instance, some regulations classify a solvent waste as halogenated if the concentration of halogenated compounds is 10% or more by volume.[5] However, it is best practice to treat any concentration of this compound as halogenated waste.
| Parameter | Guideline | Reference |
| Waste Type | Halogenated Organic Waste | General Chemical Safety |
| Segregation | Separate from non-halogenated waste | [2][3] |
| Container | Labeled, sealed, compatible material | [4][5][6] |
| Storage | Ventilated, secondary containment, away from ignition sources | [6][7][8] |
| Disposal Method | Licensed hazardous waste facility; likely incineration | [9][10] |
| Empty Containers | Triple-rinse; collect rinsate as hazardous waste | [3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. chemscene.com [chemscene.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. vumc.org [vumc.org]
- 4. ethz.ch [ethz.ch]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. capotchem.com [capotchem.com]
Personal protective equipment for handling 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Essential Safety and Handling Guide for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound (CAS No: 1000340-18-0). The following procedures are based on available safety data and best practices for handling solid, potentially hazardous chemical compounds. A thorough risk assessment should be conducted before commencing any work with this substance.
Hazard Assessment and Data
While specific occupational exposure limits for this compound are not currently available, the precautionary principle dictates that it should be handled as a substance with the potential for toxicity.[1][2][3] The available safety data sheets for this compound and structurally related azaindole derivatives indicate the following potential hazards:
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[4][5][6] |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[4][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Avoid contact with eyes. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][6] |
| Respiratory Irritation | May cause respiratory irritation.[6] | Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[5][7] |
I. Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound due to its potential hazards.
-
Hand Protection: Double-gloving is recommended. An inner layer of nitrile gloves should be worn, with a second, heavy-duty, chemical-resistant outer glove. Gloves must be inspected before use and disposed of immediately if contaminated.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[8] A full-face shield must be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[8]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be utilized.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.
-
Respiratory Protection: All work involving the handling of this solid compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust.[7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed when not in use.[1]
B. Weighing and Aliquoting
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Prepare all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and pre-labeled receiving containers.
-
PPE: Don the full required PPE as described in Section I.
-
Handling: Conduct all weighing and aliquoting operations within the chemical fume hood to minimize exposure to dust.[7] Use non-sparking tools to prevent ignition sources.[1]
-
Cleaning: After weighing, carefully clean all equipment and the work surface within the fume hood to remove any residual powder.
C. Experimental Use
-
Controlled Environment: All experimental procedures involving this compound should be carried out in a well-ventilated laboratory, with all manipulations of the solid or its solutions performed inside a chemical fume hood.[8]
-
Avoid Aerosol Generation: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, weighing paper, etc.) and any unused solid compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This container should be stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Disposal Method:
IV. Emergency Procedures: Spill and Exposure
A. Spill Cleanup Protocol
The following workflow outlines the procedure for managing a spill of solid this compound.
Caption: A step-by-step workflow for the safe cleanup of a solid chemical spill.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. uwlax.edu [uwlax.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 11. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
